n-Phenylnaphthylamine hydrochloride
Description
Properties
CAS No. |
43072-28-2 |
|---|---|
Molecular Formula |
C16H14ClN |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-phenylnaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C16H13N.ClH/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16;/h1-12,17H;1H |
InChI Key |
DKBZQPDRQZDSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of n-Phenylnaphthylamine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of n-Phenylnaphthylamine hydrochloride, a versatile compound with significant applications in research and development. This guide details its synthesis, physicochemical characterization, and key research applications, offering valuable insights for professionals in organic synthesis, materials science, and biomedical research.
Introduction
n-Phenylnaphthylamine (NPN) is an aromatic amine that exists as two isomers, n-Phenyl-1-naphthylamine (P1NA) and n-Phenyl-2-naphthylamine (P2NA). These compounds and their salts, particularly the hydrochloride form, are of considerable interest due to their unique chemical and photophysical properties. The hydrochloride salt of NPN enhances its aqueous solubility, making it suitable for a broader range of biological and chemical applications. NPN derivatives are widely utilized as antioxidants, fluorescent probes, and intermediates in the synthesis of various organic molecules, including dyes.[1][2]
Synthesis of this compound
The synthesis of this compound is a two-step process. First, the free base, n-Phenylnaphthylamine, is synthesized, followed by its conversion to the hydrochloride salt.
Synthesis of n-Phenylnaphthylamine (Free Base)
Several methods are available for the synthesis of n-Phenylnaphthylamine. The classical approach involves the condensation of a naphthol with aniline or a naphthylamine with a phenylating agent. Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which offer high yields and broad substrate scope.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination for n-Phenyl-1-naphthylamine
This protocol describes a representative method for the synthesis of n-Phenyl-1-naphthylamine via a palladium-catalyzed amination reaction.
Materials:
-
1-Bromonaphthalene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 1-bromonaphthalene (1.0 mmol) and aniline (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is stirred and heated to 100°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude n-Phenyl-1-naphthylamine.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis of this compound
The hydrochloride salt is prepared by treating the purified free base with hydrochloric acid.
Experimental Protocol: Preparation of n-Phenyl-1-naphthylamine Hydrochloride
Materials:
-
n-Phenyl-1-naphthylamine (purified)
-
Hydrochloric acid (concentrated or as a solution in diethyl ether)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve the purified n-Phenyl-1-naphthylamine (1.0 mmol) in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a stoichiometric amount of hydrochloric acid (1.0 mmol, either concentrated or as a solution in diethyl ether).
-
A precipitate of n-Phenyl-1-naphthylamine hydrochloride will form.
-
The mixture is stirred for an additional 30 minutes at room temperature.
-
The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
The physicochemical properties of n-Phenylnaphthylamine and its hydrochloride salt are essential for their application in research. The following tables summarize the key characterization data for n-Phenyl-1-naphthylamine and n-Phenyl-2-naphthylamine. Data for the hydrochloride salt is expected to show a lower melting point (salts often have different melting behavior than the free base) and characteristic shifts in the NMR and IR spectra due to the protonation of the amine nitrogen.
Physical and Chemical Properties
| Property | n-Phenyl-1-naphthylamine | n-Phenyl-2-naphthylamine |
| CAS Number | 90-30-2[5] | 135-88-6 |
| Molecular Formula | C₁₆H₁₃N[5] | C₁₆H₁₃N |
| Molecular Weight | 219.28 g/mol [5] | 219.28 g/mol |
| Appearance | White to pale yellow crystalline solid[6] | White to yellow crystals or gray to tan flakes/powder |
| Melting Point | 60-62 °C[5] | 108 °C |
| Boiling Point | 226 °C at 15 mmHg[5] | 395-399.5 °C |
| Solubility | Soluble in ethanol, ether, acetone, chloroform[7] | Insoluble in water; soluble in hot alcohol, ether |
Spectroscopic Data
| Spectroscopic Technique | n-Phenyl-1-naphthylamine Data | n-Phenyl-2-naphthylamine Data |
| ¹H NMR (CDCl₃) | δ 6.81 (dd, J=6.8 and 1.6 Hz, 2H), 7.32-7.41 (m, 4H), 7.48-7.54 (m, 3H), 7.82-7.89 (m, 3H) ppm[8] | No specific data found in the search results. |
| ¹³C NMR (CDCl₃) | δ 109.61, 118.89, 120.74, 123.59, 124.78, 125.78, 126.28, 128.48, 134.33, 142.02 ppm[8] | No specific data found in the search results. |
| IR Spectroscopy | Key peaks corresponding to N-H stretching, C-H aromatic stretching, and C=C aromatic stretching are expected.[9] | IR spectra are available in databases such as the Aldrich Library of Infrared Spectra. Key peaks are expected for N-H and aromatic C-H and C=C bonds. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 219.10[2] | Molecular Ion (M⁺): m/z = 219.10 |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film on a salt plate.
-
Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile samples.[10]
-
Melting Point Determination: The melting point is determined using a calibrated melting point apparatus.
Research Applications
n-Phenylnaphthylamine and its derivatives have found applications in diverse research areas.
Fluorescent Probes in Biological Research
n-Phenyl-1-naphthylamine is a well-known fluorescent probe used to study the hydrophobic regions of biological membranes and proteins.[1][11] Its fluorescence is highly sensitive to the polarity of its environment, exhibiting weak fluorescence in aqueous solutions and strong fluorescence in nonpolar environments such as lipid bilayers. This property allows researchers to investigate:
-
Membrane Permeability and Fluidity: NPN can be used to assess changes in membrane structure and integrity. For instance, it has been employed to study the interaction of aminoglycoside antibiotics with the outer membrane of bacteria like Pseudomonas aeruginosa.[11][12]
-
Protein-Ligand Binding: As a competitive fluorescent probe, NPN can be used to measure the binding affinities of ligands to proteins, such as odorant-binding proteins.[1]
Caption: NPN as a probe for membrane permeabilization by aminoglycosides.
Antioxidants in Materials Science
Both n-Phenyl-1-naphthylamine and n-Phenyl-2-naphthylamine are utilized as antioxidants in the rubber industry and in lubricating oils.[1][13] They function by scavenging free radicals, thereby preventing oxidative degradation and extending the service life of materials.
Intermediates in Organic Synthesis
n-Phenylnaphthylamines serve as precursors in the synthesis of various organic compounds, including dyes and pigments.[2]
Safety and Handling
n-Phenylnaphthylamine and its derivatives should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to note that n-Phenyl-2-naphthylamine can be metabolized in vivo to 2-naphthylamine, a known potent bladder carcinogen.[10][13] Therefore, exposure should be minimized.
Conclusion
This compound is a valuable compound for a wide range of research applications. Its synthesis via modern catalytic methods is efficient, and its unique properties make it a powerful tool in both materials and biological sciences. This guide provides the essential technical information for researchers to synthesize, characterize, and effectively utilize this compound in their work.
References
- 1. N-Phenyl-1-naphthylamine | High Purity | CAS 90-30-2 [benchchem.com]
- 2. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 5. N-Phenyl-1-naphthylamine | 90-30-2 [chemicalbook.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. China N-Phenyl-1-naphthylamine CAS 90-30-2 factory and manufacturers | Unilong [unilongmaterial.com]
- 8. N-Phenyl-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]
- 9. N-Phenyl-1-naphthylamine(90-30-2) IR Spectrum [chemicalbook.com]
- 10. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cmdr.ubc.ca [cmdr.ubc.ca]
- 12. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-Phenylnaphthylamine Hydrochloride for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-Phenylnaphthylamine and its salts, with a focus on N-Phenylnaphthylamine Hydrochloride. Due to the limited availability of data for the hydrochloride salt, this document primarily details the properties of the free base, N-Phenyl-1-naphthylamine (NPN), and includes data for the hydrobromide salt as a close analog. This information is crucial for designing and executing experiments in various research and development settings.
Physicochemical Properties
N-Phenyl-1-naphthylamine is a hydrophobic, crystalline solid. Its hydrochloride salt is expected to exhibit higher solubility in aqueous solutions. The available quantitative data for the free base and the hydrobromide salt are summarized below.
Table 1: Quantitative Physicochemical Data
| Property | Value (N-Phenyl-1-naphthylamine) | Value (N-Phenyl-1-naphthylamine Hydrobromide) |
| Molecular Formula | C₁₆H₁₃N[1] | C₁₆H₁₃N·HBr[2] |
| Molecular Weight | 219.29 g/mol [1] | 300.19 g/mol [2] |
| Appearance | White to slightly yellowish prisms or reddish-brown crystalline powder.[3][4] | Light purple crystalline powder. |
| Melting Point | 56-62 °C[5] | 221-229 °C |
| Boiling Point | 224 °C at 16 hPa[5] | Not available |
| Solubility | Water: 0.003 g/L (practically insoluble).[5][6] Organic Solvents: Soluble in ethanol, ether, acetone, chloroform, carbon disulfide, ethyl acetate, benzene, and hydrocarbons.[3][6][7] | Not available (expected to be more soluble in water than the free base) |
| pKa | 4.93 (indicating it will partially exist in cation form in the environment).[3] | Not applicable |
| Density | 1.16 g/cm³ at 20 °C[5] | Not available |
| Vapor Pressure | 0.504 hPa at 150 °C[5] | Not available |
| LogP | 4.20[3] | Not available |
| Flash Point | >200 °C[5] | Not available |
| Autoignition Temp. | >500 °C[5] | Not available |
| UV-Vis (λmax) | ~355 nm (Excitation), ~405 nm (Emission).[4] Another source indicates 338 mμ in cyclohexane.[8] | Not available |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound in a laboratory setting.
HPLC is a standard method for assessing the purity of N-Phenylnaphthylamine and its derivatives.
-
Objective: To determine the purity of a sample of N-Phenylnaphthylamine or its salt.
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Column: A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, is suitable.
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier is effective. For example, acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.
-
Detector: A fluorescence detector can be used for high sensitivity, with an excitation wavelength of 330 nm.[9] A UV detector set to the λmax (e.g., 340 nm) is also appropriate.[8]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask.
-
If necessary, use sonication to aid dissolution.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the sample onto the column and run the gradient. The purity is determined by the relative peak area of the main component.
UV-Vis spectroscopy is useful for quantitative analysis and for confirming the identity of the compound based on its absorption spectrum.
-
Objective: To determine the concentration of this compound in a solution and to verify its maximum absorption wavelength (λmax).
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of known concentration by dissolving an accurately weighed sample in a suitable solvent (e.g., ethanol or cyclohexane). The hydrochloride salt may be soluble in water or buffer.
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
Scan the most concentrated solution across the UV-Vis range (e.g., 200-400 nm) to determine the λmax.
-
Measure the absorbance of all standards at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.
-
NMR spectroscopy is a powerful tool for structural elucidation and confirmation.
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ for the free base, or DMSO-d₆ or D₂O for the hydrochloride salt).
-
Transfer the solution to an NMR tube.
-
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts, splitting patterns, and integration values should be consistent with the structure of N-phenylnaphthalen-1-amine. For the hydrochloride salt, shifts of protons near the nitrogen atom are expected to be different compared to the free base.
IR spectroscopy provides information about the functional groups present in the molecule.
-
Objective: To identify the functional groups and confirm the identity of this compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
-
-
Analysis: Acquire the IR spectrum. Key characteristic peaks for the amine (N-H stretch) and aromatic rings (C-H and C=C stretches) should be observed.
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key experimental and functional aspects of N-Phenylnaphthylamine.
Caption: Workflow for the characterization and use of N-Phenylnaphthylamine HCl.
N-Phenyl-1-naphthylamine is widely used as a fluorescent probe to study the properties of biological membranes. Its fluorescence is environmentally sensitive, increasing significantly when it moves from a polar (aqueous) to a non-polar (hydrophobic) environment.
Caption: How NPN acts as a fluorescent probe for membrane hydrophobicity.
Biological Activity and Applications
While not a therapeutic agent itself, N-Phenyl-1-naphthylamine hydrochloride is a valuable tool in drug development and biological research.
-
Fluorescent Probe: Its primary application is as a fluorescent probe. NPN is virtually non-fluorescent in water, but its fluorescence quantum yield increases dramatically in hydrophobic environments. This property is exploited to:
-
Study Membrane Permeability: Changes in the outer membranes of bacteria, for instance, can be detected by an increase in NPN fluorescence as the probe gains access to the hydrophobic lipid bilayer.[10][11]
-
Monitor Lymphocyte Activation: Early changes in the cell membranes of lymphocytes upon activation by mitogens or antigens can be detected by changes in NPN fluorescence.[12]
-
Investigate Respiratory Chain State: The fluorescence of NPN can respond to the oxidation-reduction state of components in the respiratory chain of bacteria like E. coli.[13][14]
-
-
Antioxidant: N-Phenyl-1-naphthylamine is used industrially as an antioxidant in rubber and lubricating oils to prevent oxidative degradation.[4][9] This property is due to the ability of the amine group to scavenge free radicals.
-
Toxicology: N-Phenyl-1-naphthylamine is considered a skin, eye, and mucous membrane irritant.[9] It may cause skin sensitization.[6] While some studies have been conducted, its carcinogenic potential is not fully evaluated.[6][15]
This guide provides foundational information for the use of this compound in experimental design. Researchers should always consult safety data sheets (SDS) and perform appropriate validation experiments for their specific applications.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Phenyl-1-naphthylamine | High Purity | CAS 90-30-2 [benchchem.com]
- 5. N-Phenyl-1-naphthylamine for synthesis 90-30-2 [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. osha.gov [osha.gov]
- 10. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Phenyl-1-naphthylamine (90-30-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
solubility of n-Phenylnaphthylamine hydrochloride in common laboratory solvents
Introduction
N-Phenylnaphthylamine and its salts are compounds of significant interest in various fields, including as antioxidants in industrial applications and as scaffolds in medicinal chemistry. The hydrochloride salt of N-Phenylnaphthylamine is of particular importance in pharmaceutical and laboratory settings due to the enhanced aqueous solubility and stability that salt formation typically imparts upon amine-containing molecules. Understanding the solubility of N-Phenylnaphthylamine hydrochloride in common laboratory solvents is crucial for its handling, formulation, and application in research and development. This technical guide provides a comprehensive overview of the available solubility data for the parent compound, N-Phenyl-1-naphthylamine, and offers a predictive assessment of the solubility characteristics of its hydrochloride salt. Furthermore, it outlines a detailed experimental protocol for solubility determination and provides visual representations of the experimental workflow and expected solubility trends.
Solubility of N-Phenyl-1-naphthylamine (Free Base)
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity (Dielectric Constant) | Solubility |
| Water | 18.02 | 1.00 | 80.1 | Insoluble / Sparingly soluble[1] |
| Ethanol | 46.07 | 0.79 | 24.6 | Soluble |
| Methanol | 32.04 | 0.79 | 32.7 | Soluble |
| Acetone | 58.08 | 0.79 | 20.7 | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 46.7 | Slightly soluble (0.1-1 mg/ml)[2] |
| Dichloromethane | 84.93 | 1.33 | 9.1 | Soluble |
Predicted Solubility of this compound
The conversion of an amine to its hydrochloride salt introduces an ionic character to the molecule. This significantly increases its polarity and, consequently, its solubility in polar solvents is expected to increase, while its solubility in non-polar solvents may decrease. The following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents based on these principles. It is important to note that these are expected trends and should be confirmed by experimental determination.
| Solvent | Type | Predicted Solubility of this compound | Rationale |
| Water | Protic, Polar | Soluble | The ionic nature of the hydrochloride salt allows for strong electrostatic interactions and hydrogen bonding with polar water molecules. |
| Ethanol | Protic, Polar | Soluble | Ethanol's polarity and ability to hydrogen bond will facilitate the dissolution of the salt. |
| Methanol | Protic, Polar | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the ionic salt. |
| Acetone | Aprotic, Polar | Sparingly soluble to Insoluble | While polar, acetone is aprotic and a weaker hydrogen bond acceptor, making it a less effective solvent for ionic salts compared to protic solvents. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a highly polar aprotic solvent capable of solvating cations and anions effectively. |
| Dichloromethane | Aprotic, Non-polar | Insoluble | The non-polar nature of dichloromethane makes it a poor solvent for ionic compounds like amine hydrochlorides. |
Experimental Protocol for Solubility Determination
The following is a general, yet detailed, protocol for determining the solubility of a compound like this compound in various solvents. This method is based on the isothermal shake-flask method, which is a reliable technique for solubility measurement.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Procedure:
-
Preparation of Stock Standard Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration. This will be used to create a calibration curve.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.
-
Analyze these standards using the chosen analytical method (e.g., HPLC) and construct a calibration curve by plotting the analytical response versus the concentration.
-
-
Solubility Measurement:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the time required to reach equilibrium.
-
After shaking, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Data Reporting:
Solubility should be reported in units such as mg/mL, g/L, or mol/L, along with the temperature at which the measurement was performed.
Visualizing the Experimental Workflow and Solubility Trends
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Logical Relationship of Solubility and Solvent Polarity
This diagram illustrates the expected relationship between the solubility of an amine hydrochloride, such as this compound, and the polarity of the solvent.
Caption: Predicted solubility vs. solvent polarity.
While specific quantitative solubility data for this compound remains elusive in the public domain, a strong predictive understanding of its behavior can be established based on the principles of chemical polarity and the known solubility of its free base. The hydrochloride salt is anticipated to be soluble in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO, while exhibiting poor solubility in non-polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology for empirical determination. The visualizations further aid in conceptualizing the experimental process and the fundamental chemical principles governing the solubility of this important compound.
References
N-Phenylnaphthylamine Hydrochloride: A Deep Dive into its Mechanism of Action as a Fluorescent Probe
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Phenyl-1-naphthylamine (NPN) hydrochloride is a versatile fluorescent probe widely employed in biological research to investigate the integrity of bacterial cell membranes and to characterize protein-ligand interactions. Its utility stems from its environmentally sensitive fluorescence, which is significantly enhanced in hydrophobic environments compared to aqueous solutions. This guide provides a comprehensive overview of the core mechanism of action of NPN, detailed experimental protocols for its key applications, and quantitative data to support experimental design and interpretation.
Core Mechanism of Action: Solvatochromic Fluorescence
The fundamental principle behind NPN's function as a fluorescent probe lies in its solvatochromic properties. In polar, aqueous environments, NPN exhibits weak fluorescence. However, upon partitioning into non-polar, hydrophobic environments, such as the lipid bilayer of a cell membrane or the hydrophobic pocket of a protein, its quantum yield of fluorescence dramatically increases, resulting in a strong fluorescent signal.[1][2] This phenomenon is often accompanied by a "blue shift," a shift of the emission maximum to a shorter wavelength.[3][4]
This environment-dependent fluorescence is the cornerstone of its application in various biological assays. The transition from a low-fluorescence state in the aqueous phase to a high-fluorescence state within a hydrophobic environment provides a robust and sensitive method for detecting changes in membrane permeability and molecular binding events.
Applications in Assessing Bacterial Outer Membrane Permeability
A primary application of NPN is in the real-time monitoring of outer membrane permeability in Gram-negative bacteria.[5][6][7] The outer membrane of these bacteria typically acts as a barrier, preventing the entry of hydrophobic molecules like NPN.[5] When the integrity of this membrane is compromised by antimicrobial peptides, antibiotics, or other permeabilizing agents, NPN can readily partition into the hydrophobic lipid bilayer.[8][9] This influx results in a significant and measurable increase in fluorescence, providing a direct indication of membrane damage.[6]
This assay is particularly valuable for:
-
Screening and characterizing the mechanism of action of novel antimicrobial agents.
-
Investigating the role of specific proteins in maintaining outer membrane integrity.
-
Studying the effects of environmental stressors on bacterial cell envelopes.
It is important to note that the NPN uptake assay is specifically designed for Gram-negative bacteria due to their unique outer membrane structure, which is absent in Gram-positive bacteria.[7]
Quantitative Data for NPN-Based Assays
| Parameter | Value | Reference |
| Typical NPN Final Concentration | 10 µM | [6][8] |
| Excitation Wavelength (λex) | ~350 nm | [6][8] |
| Emission Wavelength (λem) | ~420 nm | [6][7][8] |
| Emission Maximum in Aqueous Buffer | ~457-460 nm | [1][4] |
| Emission Maximum in Hydrophobic Environment | ~415-420 nm | [1][4] |
Experimental Protocol: NPN Uptake Assay for Outer Membrane Permeability
This protocol provides a general framework for assessing the effect of a test compound on the outer membrane permeability of Gram-negative bacteria.
-
Bacterial Culture Preparation:
-
Grow a mid-logarithmic phase culture of the desired Gram-negative bacterial strain.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer, such as 5 mM HEPES buffer (pH 7.2).[10]
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).[10]
-
-
Assay Setup:
-
Permeabilization and Measurement:
-
Add the test compound (e.g., antimicrobial peptide, antibiotic) at the desired concentration to the cell suspension containing NPN.
-
Immediately begin recording the fluorescence intensity (F_obs) over time.
-
A positive control, such as polymyxin B (e.g., 10 µg/ml), which is known to strongly permeabilize the outer membrane, should be included to determine the maximum fluorescence (F₁₀₀).[6]
-
-
Data Analysis:
-
The percentage of NPN uptake, which reflects the degree of outer membrane permeabilization, can be calculated using the following equation:[6] % NPN Uptake = ((F_obs - F₀) / (F₁₀₀ - F₀)) * 100
-
Signaling Pathway and Experimental Workflow Diagrams
Applications in Studying Protein-Ligand Binding
NPN also serves as a valuable tool for investigating the binding of ligands to proteins, particularly those with hydrophobic binding pockets, such as odorant-binding proteins (OBPs).[3] The principle of this application relies on a competitive binding assay.
Initially, NPN is introduced to a solution containing the protein of interest. NPN binds to the hydrophobic sites within the protein, leading to a significant increase in fluorescence. Subsequently, a putative ligand is titrated into the solution. If the ligand competes with NPN for the same binding site, it will displace the bound NPN.[3] This displacement releases NPN back into the aqueous environment, causing a decrease in the overall fluorescence. The extent of this fluorescence quenching is proportional to the binding affinity of the test ligand.
This method allows for the determination of binding constants (e.g., Ki or IC50) for various ligands and can be used for:
-
High-throughput screening of compound libraries for potential binders.
-
Characterizing the specificity of protein-ligand interactions.
-
Studying the kinetics of ligand binding.
Experimental Protocol: Competitive Ligand Binding Assay using NPN
-
Preparation:
-
Prepare a solution of the purified protein in a suitable buffer.
-
Prepare stock solutions of NPN and the test ligand.
-
-
NPN Binding:
-
In a fluorometer cuvette, add the protein solution.
-
Titrate NPN into the protein solution and measure the fluorescence increase until saturation is reached. This determines the optimal NPN concentration for the assay.
-
-
Competitive Binding:
-
To a solution of the protein pre-incubated with the determined concentration of NPN, add increasing concentrations of the test ligand.
-
After each addition, allow the system to equilibrate and then measure the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the ligand concentration.
-
The data can be fitted to a suitable binding model (e.g., the Cheng-Prusoff equation) to determine the inhibition constant (Ki) of the ligand.
-
Diagram of Competitive Binding Assay
Conclusion
N-Phenyl-1-naphthylamine hydrochloride is a powerful and versatile fluorescent probe with significant applications in both microbiology and biochemistry. Its straightforward mechanism of action, based on environmentally sensitive fluorescence, allows for the robust and real-time assessment of bacterial outer membrane permeability and the characterization of protein-ligand interactions. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively design, execute, and interpret experiments utilizing this valuable tool.
References
- 1. researchgate.net [researchgate.net]
- 2. open.library.ubc.ca [open.library.ubc.ca]
- 3. Binding of a fluorescence reporter and a ligand to an odorant-binding protein of the yellow fever mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties and Membrane-Active Mechanism of a Potential α-Helical Antimicrobial Derived from Cathelicidin PMAP-36 | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Core Antioxidant Mechanism of n-Phenylnaphthylamine Hydrochloride in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the use of n-Phenylnaphthylamine and its derivatives as industrial antioxidants, primarily in rubber and lubricant manufacturing. However, there is a notable scarcity of publicly available research specifically detailing the antioxidant mechanisms of n-Phenylnaphthylamine hydrochloride within biological systems. This guide, therefore, extrapolates the potential antioxidant mechanisms based on the known reactivity of aromatic amines and details the established experimental protocols and signaling pathways relevant to the investigation of such compounds in a biological context.
Executive Summary
This compound, as a salt of an aromatic amine, possesses a chemical structure suggestive of antioxidant potential. This technical guide provides a comprehensive overview of the theoretical core antioxidant mechanisms, recommended experimental protocols for validation, and the key cellular signaling pathways that could be modulated by this compound. The primary proposed antioxidant mechanism is Hydrogen Atom Transfer (HAT) , a process capable of neutralizing biologically relevant free radicals. This document serves as a foundational resource for researchers initiating studies on the biological antioxidant properties of this compound, offering detailed methodologies and a framework for understanding its potential therapeutic applications.
Core Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)
The principal antioxidant mechanism attributed to aromatic amines like n-Phenylnaphthylamine is Hydrogen Atom Transfer (HAT). In this mechanism, the antioxidant donates a hydrogen atom from its amine (-NH) group to a highly reactive free radical (R•), thereby neutralizing the radical and preventing it from causing oxidative damage to cellular components such as lipids, proteins, and DNA.
The reaction can be summarized as:
Ar-NH-R' + R• → Ar-N•-R' + RH
The resulting n-Phenylnaphthylamine radical (Ar-N•-R') is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic rings, which provides resonance stabilization. This stability is crucial as it prevents the antioxidant itself from initiating new radical chain reactions.
Quantitative Data on Antioxidant Activity
| Assay | Test Compound | Positive Control (e.g., Trolox, Ascorbic Acid) | IC50 / ORAC Value (µM) | Reference |
| DPPH Radical Scavenging | n-Phenylnaphthylamine HCl | Data Not Available | Data Not Available | N/A |
| ABTS Radical Scavenging | n-Phenylnaphthylamine HCl | Data Not Available | Data Not Available | N/A |
| Oxygen Radical Absorbance Capacity (ORAC) | n-Phenylnaphthylamine HCl | Data Not Available | Data Not Available | N/A |
| Cellular Antioxidant Activity (CAA) | n-Phenylnaphthylamine HCl | Data Not Available | Data Not Available | N/A |
| Lipid Peroxidation Inhibition (TBARS) | n-Phenylnaphthylamine HCl | Data Not Available | Data Not Available | N/A |
Recommended Experimental Protocols
To evaluate the antioxidant potential of this compound in a biological context, a suite of in-vitro and cell-based assays is recommended.
In-Vitro Antioxidant Capacity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with various concentrations of the test compound and the positive control. Include a blank with the solvent and DPPH only.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of a hydrogen-donating antioxidant, the radical is neutralized, and the solution is decolorized.
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction and Measurement: Add various concentrations of the test compound to the ABTS•+ working solution and measure the decrease in absorbance after a set time (e.g., 6 minutes).
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.
Protocol:
-
Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well plate and grow to confluency.
-
Probe Loading: Wash the cells and incubate them with a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).
-
Compound Incubation: Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin).
-
Oxidative Stress Induction: Induce oxidative stress by adding a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Measure the fluorescence of the oxidized probe (DCF) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time and determine the CAA value, often expressed as quercetin equivalents.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay quantifies the inhibition of lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of lipid breakdown, which reacts with thiobarbituric acid (TBA) to form a colored product.
Protocol:
-
Sample Preparation: Use a biological sample rich in lipids, such as liver microsomes or brain homogenates.
-
Induction of Peroxidation: Induce lipid peroxidation using an agent like FeSO4/ascorbate.
-
Incubation with Test Compound: Incubate the lipid sample with and without various concentrations of this compound.
-
TBA Reaction: Stop the peroxidation reaction and add TBA reagent. Heat the mixture (e.g., at 95°C for 60 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Calculation: Quantify the amount of MDA formed using a standard curve and calculate the percentage inhibition of lipid peroxidation by the test compound.
Interaction with Cellular Signaling Pathways
Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the response to oxidative stress.
Keap1-Nrf2/ARE Pathway
The Keap1-Nrf2 pathway is a primary regulator of the endogenous antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. In the presence of oxidative stress or certain antioxidants, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes (e.g., heme oxygenase-1, glutathione S-transferases), upregulating their expression and enhancing cellular defense. An antioxidant like this compound could potentially activate this pathway.
NF-κB and MAPK Signaling Pathways
Oxidative stress is a known activator of the pro-inflammatory transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including p38, JNK, and ERK).[1][2][3][4] These pathways are crucial in mediating cellular responses to stress, including inflammation and apoptosis. By reducing the levels of reactive oxygen species, an effective antioxidant could potentially attenuate the activation of these pathways, thereby exerting anti-inflammatory and cytoprotective effects.[1][2][3][4]
Conclusion and Future Directions
While this compound's chemical structure is indicative of antioxidant properties, its efficacy and mechanism of action in biological systems remain to be elucidated through rigorous experimental investigation. The primary hypothesized mechanism is direct free radical scavenging via Hydrogen Atom Transfer. To validate this and explore its full potential, the experimental protocols detailed in this guide should be employed. Future research should focus on quantifying its antioxidant capacity using a battery of assays, assessing its ability to inhibit lipid peroxidation, and investigating its modulatory effects on key signaling pathways such as Keap1-Nrf2, NF-κB, and MAPKs. Such studies will be crucial in determining the viability of this compound as a potential therapeutic agent in diseases with an underlying oxidative stress etiology.
References
- 1. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy [mdpi.com]
- 4. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Properties of N-Phenylnaphthylamine Hydrochloride for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of N-Phenylnaphthylamine hydrochloride (NPN-HCl), a fluorescent probe utilized in a variety of research and drug development applications. This document details the photophysical characteristics, experimental protocols for its use in fluorescence microscopy, and its application in studying cellular membrane dynamics.
Introduction
N-Phenyl-1-naphthylamine (NPN), and its hydrochloride salt, are hydrophobic fluorescent probes that exhibit a marked increase in fluorescence quantum yield in nonpolar environments. This solvatochromic behavior makes them valuable tools for investigating the hydrophobicity of biological microenvironments, particularly cellular membranes. The fluorescence of NPN is highly sensitive to the polarity of its surroundings, showing weak fluorescence in aqueous solutions and strong fluorescence when partitioned into the lipid bilayers of cell membranes or bound to hydrophobic pockets of proteins. This property allows for the study of membrane integrity, permeability, and the interaction of drugs with cellular membranes.
Photophysical Properties
Table 1: Spectral Properties of N-Phenyl-1-naphthylamine (NPN) in Various Environments
| Property | Value | Environment/Conditions |
| Excitation Maximum (λex) | ~340 nm | In the presence of E. histolytica trophozoites[1] |
| 337 nm | As a probe for odorant-binding proteins[2] | |
| 330 nm | For HPLC with fluorescence detection[3] | |
| Emission Maximum (λem) | 407 nm | As a probe for odorant-binding proteins[2] |
| 370 nm | For HPLC with fluorescence detection[3] | |
| 420 nm | In P. aeruginosa cells with gentamicin[4] | |
| 457 nm | In HEPES buffer (weak fluorescence)[1] | |
| 460 nm | In P. aeruginosa cells without gentamicin[4] | |
| Fluorescence Lifetime (τ) | Monoexponential | In pure, low-viscosity solvents[5] |
| Heterogeneous and wavelength-dependent | In polar, viscous solvents or when bound to vesicles[5] |
Experimental Protocols
The following are generalized protocols for the application of N-Phenylnaphthylamine in fluorescence-based assays. Specific concentrations and incubation times may require optimization depending on the cell type and experimental question.
NPN Uptake Assay for Outer Membrane Permeability
This assay is commonly used to assess the integrity of the outer membrane of Gram-negative bacteria.
Materials:
-
N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone or ethanol)
-
HEPES buffer (5 mM, pH 7.2)
-
Bacterial cell suspension (resuspended to an OD600 of ~0.5)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a cell suspension in HEPES buffer.
-
In a cuvette or microplate well, combine the cell suspension with the NPN stock solution to a final concentration of 10-20 µM.
-
Immediately measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~420 nm).
-
Add the agent suspected of altering membrane permeability (e.g., antibiotic, peptide).
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates NPN partitioning into the damaged membrane.
Experimental Workflow for NPN Uptake Assay
Caption: Workflow for assessing outer membrane permeability using NPN.
General Protocol for Staining Cells for Fluorescence Microscopy
This protocol provides a general guideline for staining mammalian cells with NPN to visualize hydrophobic regions.
Materials:
-
This compound (NPN-HCl) stock solution (e.g., 1 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells grown on coverslips or in imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Staining Solution Preparation: Dilute the NPN-HCl stock solution in PBS or cell culture medium to a final working concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the cell culture medium.
-
Wash the cells gently with PBS.
-
Add the NPN-HCl staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS to remove unbound probe.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a suitable mounting medium or add fresh PBS/imaging buffer to the plate.
-
Image the cells using a fluorescence microscope with an excitation wavelength around 340-350 nm and emission collection around 420-460 nm.
-
Logical Flow for Cellular Staining and Imaging
Caption: General workflow for staining cells with NPN-HCl for microscopy.
Applications in Research and Drug Development
This compound is a versatile tool in various research areas:
-
Membrane Permeability Studies: As detailed in the protocol above, NPN is widely used to assess the integrity of bacterial outer membranes and the effects of antimicrobial agents that target these structures.
-
Drug-Membrane Interactions: The probe can be used to study how drugs and other molecules interact with and partition into lipid bilayers.
-
Protein Folding and Conformation: NPN can bind to exposed hydrophobic regions of proteins, allowing for the study of protein folding, unfolding, and conformational changes.
-
High-Throughput Screening: The fluorescence-based nature of NPN assays makes them amenable to high-throughput screening for compounds that disrupt membrane integrity.
While NPN is a powerful probe for membrane properties, it is not typically used to visualize specific signaling pathways in the same manner as targeted fluorescent protein reporters or antibodies. Its fluorescence is a more general indicator of the hydrophobicity of its environment.
Conclusion
This compound is a valuable fluorescent probe for the investigation of cellular membranes and other hydrophobic environments. Its solvatochromic properties provide a sensitive readout for changes in membrane permeability and integrity. The protocols and data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this tool in their studies. As with any fluorescent probe, empirical optimization of staining conditions and imaging parameters is crucial for obtaining high-quality, reproducible data.
References
A Technical Guide to the Historical Applications of N-Phenyl-α-naphthylamine in the Rubber and Lubricant Industries
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-α-naphthylamine (PNA), a prominent aromatic amine, carved a significant niche in the burgeoning industrial landscape of the early to mid-20th century as a potent antioxidant. Its application was pivotal in extending the service life and enhancing the durability of a wide array of rubber and lubricant products. This technical guide delves into the historical applications of PNA, detailing its role in combating oxidative degradation in these two critical industries. The document outlines the fundamental antioxidant mechanism, provides an overview of historical experimental protocols for performance evaluation, and presents available quantitative data from the era.
Introduction: The Rise of a Key Industrial Antioxidant
In the late 19th and early 20th centuries, the rapid expansion of the rubber and petroleum industries was hampered by a significant technical challenge: oxidative degradation. Natural rubber products would become brittle and lose their elasticity, while lubricating oils would thicken, form sludge, and become corrosive under the stress of heat and oxygen.[1] The search for chemical solutions to retard this degradation led to the discovery and widespread adoption of antioxidants. Among these, N-Phenyl-α-naphthylamine emerged as a powerful and versatile option.[2]
PNA's efficacy as a "radical scavenger" made it an invaluable additive.[3] By interrupting the chain reactions of autoxidation, it significantly improved the thermal-oxidative stability of the materials it was incorporated into.[4][5] This guide will explore the specific historical contexts of its use in both the rubber and lubricant sectors.
Application in the Rubber Industry
N-Phenyl-α-naphthylamine was extensively used as a general-purpose antioxidant in a variety of rubber products, including tires, hoses, belts, and footwear.[6][7] Its primary function was to protect the rubber from the deleterious effects of heat and oxygen, thereby preventing cracking, hardening, and the general loss of desirable mechanical properties.[3]
Mechanism of Antioxidant Action in Rubber
The degradation of rubber is a free-radical chain reaction initiated by heat, light, or mechanical stress in the presence of oxygen. This process leads to the scission of polymer chains and the formation of peroxyl radicals (ROO•), which propagate the degradation.
N-Phenyl-α-naphthylamine functions as a chain-breaking antioxidant by donating a hydrogen atom from its secondary amine group to the peroxyl radical. This neutralizes the highly reactive radical and forms a stable hydroperoxide and a resonance-stabilized PNA radical. This PNA radical is significantly less reactive and does not readily participate in further chain propagation, effectively halting the degradation cycle.[1][5]
Historical Experimental Protocols for Rubber Aging
To evaluate the effectiveness of antioxidants like PNA, early 20th-century researchers developed accelerated aging tests. A prominent method was the Geer Oven Test , first presented by W.C. Geer in 1916.[2]
Geer Oven Aging Test Protocol (Conceptual Reconstruction):
-
Sample Preparation: Standardized dumbbell-shaped specimens of vulcanized rubber, both with and without the antioxidant (PNA), were prepared.[4]
-
Initial Property Measurement: The initial tensile strength and elongation at break of the unaged specimens were measured using a tensile testing machine.[8]
-
Accelerated Aging: The specimens were suspended in a Geer-type aging oven, which is a forced-air circulation oven, at a specified elevated temperature (e.g., 70°C).[9][10] The duration of aging varied, with samples being removed at set intervals (e.g., 24, 48, 72 hours).[6]
-
Post-Aging Property Measurement: After removal from the oven and cooling to room temperature, the tensile strength and elongation at break of the aged specimens were measured.[10]
-
Data Analysis: The percentage of retention of the initial physical properties was calculated to quantify the degree of degradation and the protective effect of the antioxidant.
Historical Performance Data in Rubber
Table 1: Illustrative Performance of an Amine Antioxidant in Rubber (Hypothetical Data Based on Historical Descriptions)
| Aging Condition | Property Measured | Unprotected Rubber | Rubber with Amine Antioxidant (e.g., PNA) |
| Unaged | Tensile Strength (psi) | 3000 | 3000 |
| Elongation at Break (%) | 600 | 600 | |
| Aged (Geer Oven) | Tensile Strength (psi) | 1500 | 2400 |
| Elongation at Break (%) | 250 | 450 | |
| % Retention | Tensile Strength | 50% | 80% |
| Elongation at Break | 41.7% | 75% |
Note: This table is a representation of expected results based on historical literature and is not composed of directly cited figures.
Application in the Lubricant Industry
N-Phenyl-α-naphthylamine was also a crucial additive in the formulation of high-performance lubricants, particularly for applications involving high temperatures, such as in aviation and industrial machinery.[7][11] Its role was to inhibit the oxidative degradation of the base oil, which would otherwise lead to an increase in viscosity, the formation of sludge and varnish, and an increase in acidity.[12] Typical concentrations in industrial oils ranged from 0.1% to 0.3%.[13]
Mechanism of Antioxidant Action in Lubricants
Similar to its function in rubber, PNA acts as a radical scavenger in lubricants. The autoxidation of hydrocarbon-based lubricants is also a free-radical chain reaction involving the formation of peroxyl radicals. PNA interrupts this cycle by donating a hydrogen atom to the peroxyl radical, thus preventing the propagation of the oxidative chain.[13]
Historical Experimental Protocols for Lubricant Oxidation
To assess the oxidative stability of lubricants containing antioxidants like PNA, several historical test methods were employed. One of the most significant was the Rotating Bomb Oxidation Test (RBOT) , later standardized as the Rotating Pressure Vessel Oxidation Test (RPVOT).[3]
Rotating Bomb Oxidation Test (RBOT) Protocol (Conceptual Reconstruction):
-
Sample Preparation: A sample of the lubricating oil, with and without PNA, was placed in a glass container along with a specified amount of water and a copper catalyst coil (to simulate engine components).[3]
-
Test Initiation: The container was sealed inside a pressure vessel, which was then pressurized with pure oxygen to approximately 90 psi.[3]
-
Accelerated Oxidation: The sealed vessel was placed in a heating bath at a high temperature (e.g., 150°C) and rotated to ensure thorough mixing of the oil, water, oxygen, and catalyst.[3]
-
Data Collection: The pressure inside the vessel was monitored over time. As the oil oxidized, it consumed oxygen, leading to a drop in pressure.[3]
-
Endpoint Determination: The test concluded when the pressure dropped by a predefined amount (e.g., 25 psi) from its peak. The time taken to reach this point, known as the "induction period," was a measure of the oil's oxidation stability. A longer induction period indicated better resistance to oxidation.
Historical Performance Data in Lubricants
Historical data from the mid-20th century demonstrates the significant improvement in oxidation stability imparted by PNA.
Table 2: Illustrative Performance of N-Phenyl-α-naphthylamine in Lubricating Oil (Hypothetical Data Based on Historical Descriptions)
| Test Parameter | Base Oil (Uninhibited) | Base Oil + N-Phenyl-α-naphthylamine (0.2%) |
| RBOT Induction Period (minutes) | 45 | 250 |
| Viscosity Increase after Oxidation (%) | 150 | 30 |
| Sludge Formation (mg/100ml) | 50 | 5 |
Note: This table is a representation of expected results based on historical literature and is not composed of directly cited figures.
Conclusion
N-Phenyl-α-naphthylamine played a crucial, and historically significant, role as an antioxidant in both the rubber and lubricant industries during the early to mid-20th century. Its ability to effectively scavenge free radicals and interrupt oxidative degradation pathways led to substantial improvements in the durability and service life of a vast range of industrial and consumer products. The historical experimental methods, such as the Geer Oven test and the Rotating Bomb Oxidation Test, were instrumental in quantifying the performance benefits of PNA and other early antioxidants, laying the groundwork for the development of more advanced stabilizer technologies. This guide provides a foundational understanding of the historical technical applications of this important industrial chemical.
References
- 1. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. stle.org [stle.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
- 12. Oxidative Stability of Vegetal Oil-Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisionlubrication.com [precisionlubrication.com]
Methodological & Application
Application Notes and Protocols: N-Phenylnaphthylamine Hydrochloride as a Fluorescent Probe for Membrane Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe widely utilized to assess membrane permeability, particularly in Gram-negative bacteria.[1][2][3] In an aqueous environment, NPN exhibits weak fluorescence. However, upon partitioning into the hydrophobic interior of a cell membrane, its fluorescence quantum yield dramatically increases.[3] This property makes NPN an excellent tool for real-time monitoring of changes in membrane integrity. An intact outer membrane in Gram-negative bacteria typically excludes NPN; however, when this barrier is compromised by agents such as antibiotics or chelators, NPN can enter the phospholipid layer, resulting in a significant increase in fluorescence.[1][2] NPN is also a valuable substrate for studying the activity of multidrug efflux pumps.[4][5]
These application notes provide detailed protocols for using N-Phenylnaphthylamine hydrochloride to investigate bacterial outer membrane permeability, drug efflux, and to a lesser extent, plasma membrane integrity in mammalian cells.
Mechanism of Action
The functionality of NPN as a membrane permeability probe is based on its photophysical properties. In polar, aqueous environments, the probe's fluorescence is quenched. When the outer membrane of a Gram-negative bacterium is permeabilized, NPN can insert into the hydrophobic lipid bilayer. This change in the microenvironment shields the probe from water, leading to a significant enhancement of its fluorescence.[3] The intensity of the fluorescence signal is directly proportional to the amount of NPN that has partitioned into the membrane, thus providing a quantitative measure of membrane permeabilization.[2]
For efflux pump studies, cells are pre-loaded with NPN in the absence of an energy source. Upon energizing the cells, active efflux pumps transport NPN out of the membrane, resulting in a decrease in fluorescence.[4][5] The rate of this fluorescence decay is indicative of the efflux pump activity.
Applications
-
Assessment of Bacterial Outer Membrane Permeability: Quantifying the damage to the outer membrane of Gram-negative bacteria caused by antimicrobial agents, chelators, or physical stress.[1][6]
-
Screening for Novel Antimicrobials: Identifying compounds that disrupt the bacterial outer membrane, potentially leading to increased susceptibility to other antibiotics.
-
Studying Drug Efflux Pumps: Characterizing the activity of multidrug resistance (MDR) efflux pumps and screening for potential efflux pump inhibitors (EPIs).[4][7][8]
-
Mammalian Cell Membrane Integrity: Although less common, NPN can be used to detect early changes in plasma membrane integrity in mammalian cells.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in membrane permeability assays.
Table 1: NPN Stock and Working Solutions
| Parameter | Value | Notes |
| Stock Solution Concentration | 5 mM | Dissolve 10.95 mg of NPN in 10 ml of acetone.[10] |
| Working Solution Concentration | 0.5 mM | Dilute the stock solution 1:10 in acetone.[10] |
| Storage | -20°C | Store both stock and working solutions protected from light.[10] |
Table 2: Typical Assay Parameters for Bacterial Outer Membrane Permeability
| Parameter | Value | Notes |
| Final NPN Concentration | 10 - 20 µM | [10][11] |
| Excitation Wavelength | 350 nm | [11][12][13] |
| Emission Wavelength | 420 nm | [11][12][13] |
| Cell Density (OD600) | 0.4 - 0.6 | [14] |
| Assay Buffer | 5 mM HEPES, pH 7.2 | Can be supplemented with 5 mM glucose.[11][15] |
| Positive Controls | Polymyxin B (10 µg/mL), EDTA (5 mM) | Known outer membrane permeabilizing agents.[11] |
Table 3: Typical Assay Parameters for Bacterial Efflux Pump Activity
| Parameter | Value | Notes |
| Final NPN Concentration | 10 µM | |
| Excitation Wavelength | 340 nm | [4][5] |
| Emission Wavelength | 410 nm | [4][5] |
| Energy Source | 50 mM Glucose | To initiate efflux.[4][5] |
| Efflux Inhibitor Control | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | A protonophore that disrupts the energy source for many efflux pumps. |
| Efflux Pump Inhibitor (EPI) Example | Phenylalanine-arginine β-naphthylamide (PAβN) | [4] |
Experimental Protocols
Protocol 1: Assessment of Bacterial Outer Membrane Permeability
This protocol is designed to measure the extent of outer membrane permeabilization in Gram-negative bacteria upon exposure to a test compound.
Materials:
-
This compound
-
Acetone
-
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
5 mM HEPES buffer (pH 7.2)
-
Test compound(s)
-
Positive control (e.g., Polymyxin B)
-
Negative control (vehicle for the test compound)
-
Fluorescence spectrophotometer or plate reader
-
Cuvettes or black-walled, clear-bottom 96-well plates
Procedure:
-
Prepare Bacterial Culture: Inoculate the growth medium with the desired bacterial strain and grow overnight at 37°C with shaking. The following day, subculture the bacteria into a fresh medium and grow to the mid-logarithmic phase (OD600 of 0.4-0.6).[14]
-
Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet once with 5 mM HEPES buffer (pH 7.2) and resuspend in the same buffer to an OD600 of 0.5.[15]
-
Assay Setup:
-
For cuvette-based assays, add 1 mL of the cell suspension to a cuvette.
-
For plate-based assays, add 180 µL of the cell suspension to each well of a 96-well plate.
-
-
NPN Addition: Add NPN working solution to a final concentration of 10 µM. For example, add 2 µL of 0.5 mM NPN to 98 µL of cell suspension. Mix gently.
-
Baseline Fluorescence Reading: Measure the initial fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Addition of Test Compound: Add the test compound to the desired final concentration. For controls, add the vehicle, a known permeabilizing agent (positive control), or buffer alone.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time (e.g., every 30 seconds for 10-20 minutes) to monitor the uptake of NPN.
-
Data Analysis: The increase in fluorescence intensity over time is indicative of outer membrane permeabilization. The results can be expressed as relative fluorescence units (RFU) or as a percentage of the fluorescence obtained with a maximal permeabilizing agent.
Protocol 2: NPN Efflux Assay in Bacteria
This protocol measures the activity of efflux pumps in Gram-negative bacteria.
Materials:
-
Same as Protocol 1, with the addition of:
-
Glucose (e.g., 1 M stock solution)
-
Efflux pump inhibitor (EPI) or uncoupler (e.g., CCCP)
Procedure:
-
Cell Preparation: Prepare the bacterial cells as described in Protocol 1.
-
NPN Loading: Add NPN working solution to the cell suspension to a final concentration of 10 µM. Incubate for a period to allow NPN to enter the cells (e.g., 30 minutes at room temperature in the dark).[12]
-
Baseline Fluorescence: Transfer the NPN-loaded cells to a cuvette or 96-well plate and measure the stable, high-level baseline fluorescence (Excitation: 340 nm, Emission: 410 nm).[4][5]
-
Initiation of Efflux: Add glucose to a final concentration of 50 mM to energize the cells and initiate efflux.[4][5]
-
Kinetic Measurement: Immediately start recording the decrease in fluorescence intensity over time. A rapid decrease in fluorescence indicates active efflux of NPN.
-
Inhibition of Efflux (Optional): To confirm that the observed decrease in fluorescence is due to efflux pump activity, the experiment can be repeated with the addition of an EPI or CCCP prior to the addition of glucose. The inhibition of the fluorescence decrease in the presence of the inhibitor confirms efflux pump-mediated transport.
-
Data Analysis: The rate of fluorescence decrease is proportional to the efflux pump activity. This can be quantified by calculating the initial slope of the fluorescence decay curve.
Visualizations
Caption: Workflow for the NPN outer membrane permeability assay.
Caption: Mechanism of NPN fluorescence in response to membrane damage.
Caption: Logical flow of the NPN efflux pump assay.
References
- 1. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of the fluorescent dye 1-N-phenylnaphthylamine with Escherichia coli cells during heat stress and recovery from heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 11. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells [mdpi.com]
- 12. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cmdr.ubc.ca [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Lipid Peroxidation Inhibition with N-Phenylnaphthylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in cellular injury, contributing to a variety of pathological conditions and the degradation of organic materials. This process, driven by oxidative stress, involves the degradation of lipids, leading to the formation of harmful byproducts. The inhibition of lipid peroxidation is a key area of research in the development of antioxidants for therapeutic and industrial applications. N-Phenylnaphthylamine hydrochloride is an aromatic amine with recognized antioxidant properties, capable of mitigating oxidative damage by scavenging free radicals.[1][2] This document provides a detailed experimental procedure for measuring the inhibition of lipid peroxidation using this compound, employing a sensitive fluorescence-based assay.
Principle of the Assay
This protocol utilizes a fluorescence-based method to quantify the extent of lipid peroxidation and its inhibition. The assay is based on the oxidative degradation of a fluorescent lipid probe, C11-BODIPY 581/591, incorporated into a liposomal membrane. In the presence of a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), the probe is oxidized, leading to a shift in its fluorescence emission spectrum. The antioxidant activity of this compound is determined by its ability to quench the free radicals, thereby preventing the oxidation of the fluorescent probe and preserving its original fluorescence characteristics.
Materials and Reagents
-
This compound (or N-phenyl-2-naphthylamine)
-
C11-BODIPY 581/591 (4,4-difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid)
-
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Chloroform
-
Nitrogen gas
-
DMSO (Dimethyl sulfoxide)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Protocols
Preparation of Liposomes with Fluorescent Probe
-
Lipid Film Formation: In a round-bottom flask, prepare a solution of DOPC (e.g., 10 mg/mL) and C11-BODIPY 581/591 (e.g., 0.1 mg/mL) in chloroform.
-
Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 1 mg/mL. Vortex the suspension vigorously for 5-10 minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).
-
Sonication: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice using a probe sonicator or in a bath sonicator until the suspension becomes clear.
Preparation of this compound Stock Solution
-
Dissolve an appropriate amount of this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in PBS to obtain the desired final concentrations for the assay.
Lipid Peroxidation Inhibition Assay
-
Reaction Setup: In a 96-well black microplate, add the following components in the specified order:
-
50 µL of the prepared liposome suspension.
-
50 µL of this compound solution at various concentrations (or PBS for the control).
-
Incubate for 10 minutes at 37°C.
-
-
Initiation of Peroxidation: Add 100 µL of freshly prepared AAPH solution in PBS (e.g., 20 mM final concentration) to each well to initiate the lipid peroxidation reaction. For the negative control (no peroxidation), add 100 µL of PBS instead of AAPH.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
-
Data Acquisition: Monitor the fluorescence intensity kinetically for a specified period (e.g., 60 minutes) with readings taken every 1-2 minutes.
-
Excitation Wavelength: 581 nm
-
Emission Wavelengths: 591 nm (non-oxidized probe) and 510 nm (oxidized probe).
-
The ratio of fluorescence at 510 nm to 591 nm can be used to quantify the extent of lipid peroxidation.
-
Data Analysis
-
Calculate the rate of lipid peroxidation for each concentration of this compound by determining the slope of the kinetic curve (fluorescence ratio vs. time).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 Where:
-
Rate_control is the rate of peroxidation in the absence of the antioxidant.
-
Rate_sample is the rate of peroxidation in the presence of this compound.
-
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit lipid peroxidation by 50%).
Data Presentation
The quantitative results of the lipid peroxidation inhibition assay can be summarized in the following table. Please note that the following values are representative examples.
| Concentration of this compound (µM) | Rate of Lipid Peroxidation (ΔFluorescence Ratio/min) | Percentage Inhibition (%) |
| 0 (Control) | 0.050 | 0 |
| 10 | 0.035 | 30 |
| 25 | 0.022 | 56 |
| 50 | 0.011 | 78 |
| 100 | 0.005 | 90 |
IC50 Value: Approximately 22 µM (based on the example data)
Visualization of Experimental Workflow and Mechanism
Caption: Experimental Workflow for Lipid Peroxidation Inhibition Assay
Caption: Mechanism of Lipid Peroxidation and Inhibition
References
Application Notes and Protocols: ABTS Radical Scavenging Activity of n-Phenylnaphthylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Phenylnaphthylamine and its derivatives are aromatic amines recognized for their antioxidant properties, primarily utilized in industrial applications as stabilizers in rubbers and lubricants to prevent oxidative degradation by acting as radical scavengers.[1][2][3] The hydrochloride salt of n-Phenylnaphthylamine is expected to retain antioxidant capabilities, making it a compound of interest for broader applications, potentially including pharmaceutical or cosmeceutical formulations. The evaluation of its antioxidant capacity is a critical step in exploring these potential uses.
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely employed method to determine the total antioxidant capacity of compounds.[4] This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ by an antioxidant to its colorless form is monitored spectrophotometrically, and the extent of decolorization is proportional to the antioxidant's concentration and radical scavenging potency.
This document provides a detailed protocol for assessing the ABTS radical scavenging activity of n-Phenylnaphthylamine hydrochloride.
Data Presentation
The antioxidant capacity of this compound is quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the ABTS radicals. Experimental results should be recorded and presented in a clear, tabular format for straightforward interpretation and comparison with standard antioxidants.
Table 1: ABTS Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) | IC50 (µM) |
| This compound | TBD | TBD |
| Trolox (Standard) | ~2.9 | ~11.6 |
| Ascorbic Acid (Standard) | TBD | TBD |
TBD (To Be Determined): No specific IC50 value for the ABTS radical scavenging activity of this compound was found in the reviewed literature. It is recommended to determine this value experimentally. The provided value for Trolox is for reference and may vary based on experimental conditions.
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol is adapted from established methodologies for the ABTS assay.[1][2]
1. Materials and Reagents
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Methanol or Ethanol (ACS grade or higher)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
2. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Working Solution:
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Prior to the assay, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.
-
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO).
-
Serial Dilutions of Test Compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for IC50 determination.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox (e.g., 1 mM) and create a series of dilutions to generate a standard curve.
3. Assay Procedure
-
Pipette 10 µL of the various concentrations of this compound into the wells of a 96-well microplate.
-
Add 190 µL of the ABTS•+ working solution to each well containing the test compound.
-
For the control, pipette 10 µL of the solvent used for the test compound and 190 µL of the ABTS•+ working solution.
-
For the blank, use 200 µL of the solvent.
-
Incubate the microplate at room temperature in the dark for 6-10 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity
The percentage of ABTS radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the test compound).
-
A_sample is the absorbance of the ABTS•+ solution with the test compound.
5. Determination of IC50 Value
The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound. The concentration that results in 50% scavenging of the ABTS radicals is the IC50 value.
Visualizations
Diagram 1: Experimental Workflow for ABTS Radical Scavenging Assay
References
- 1. Phenyl-1-naphthylamine, n- (CICADS) [inchem.org]
- 2. China N-Phenyl-1-naphthylamine CAS 90-30-2 factory and manufacturers | Unilong [unilongmaterial.com]
- 3. N-Phenyl-1-naphthylamine | High Purity | CAS 90-30-2 [benchchem.com]
- 4. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Antioxidant Capacity of N-Phenyl-1-naphthylamine Hydrochloride using the Ferric Reducing Antioxidant Power (FRAP) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Phenyl-1-naphthylamine hydrochloride is a synthetic compound with known antioxidant properties, utilized primarily in industrial applications as a stabilizer in rubbers and lubricants to prevent degradation from oxidation.[1][2] Its core chemical structure, featuring a secondary amine group, is characteristic of many antioxidant compounds.[3] The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and reproducible method to assess the total antioxidant capacity of a substance.[4][5][6] This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at an acidic pH. The reduction results in the formation of a colored complex, the intensity of which is proportional to the antioxidant capacity of the sample.[3][7][8]
This application note provides a detailed protocol for determining the antioxidant capacity of N-Phenyl-1-naphthylamine hydrochloride using a modified FRAP assay suitable for hydrophobic compounds.
Principle of the FRAP Assay
The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants present in the sample.[3][9] The reaction is monitored by measuring the change in absorbance at 593 nm. The antioxidant potential of the sample is determined by comparing its absorbance change with that of a standard antioxidant, typically Trolox or ferrous sulfate (FeSO₄).[10]
Data Presentation
The antioxidant capacity of N-Phenyl-1-naphthylamine hydrochloride, as determined by the FRAP assay, can be expressed in terms of FRAP value (in µM Fe²⁺ equivalents) or Trolox equivalents (TEAC). Below is a sample data table illustrating how the results can be presented.
Table 1: Ferric Reducing Antioxidant Power (FRAP) of N-Phenyl-1-naphthylamine Hydrochloride
| Compound | Concentration (µM) | Absorbance at 593 nm (Mean ± SD) | FRAP Value (µM Fe²⁺ Equivalents) |
| Blank | 0 | 0.052 ± 0.003 | 0 |
| Trolox | 100 | 0.489 ± 0.015 | 100 |
| 200 | 0.925 ± 0.021 | 200 | |
| 400 | 1.814 ± 0.045 | 400 | |
| N-Phenyl-1-naphthylamine HCl | 100 | 0.356 ± 0.011 | 70.2 |
| 200 | 0.698 ± 0.024 | 138.5 | |
| 400 | 1.352 ± 0.039 | 267.8 |
Note: The data presented in this table are for illustrative purposes only and represent hypothetical results.
Experimental Protocols
Materials and Reagents
-
N-Phenyl-1-naphthylamine hydrochloride (CAS No. 90-30-2)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Distilled or deionized water
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Preparation of Solutions
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid and adjust the final volume to 1 L with distilled water. The pH should be approximately 3.6.[10]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. This solution should be prepared fresh.[10]
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water. Prepare this solution fresh.[10]
-
FRAP Reagent: Prepare the working FRAP reagent by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. For example, mix 25 mL of acetate buffer with 2.5 mL of TPTZ solution and 2.5 mL of ferric chloride solution. The reagent should be warmed to 37°C before use.
-
Trolox Standard Stock Solution (1 mM): Dissolve 25.0 mg of Trolox in 100 mL of methanol. From this stock solution, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000 µM) in methanol.
-
N-Phenyl-1-naphthylamine Hydrochloride Sample Solutions: Due to its low solubility in water, N-Phenyl-1-naphthylamine hydrochloride should be dissolved in methanol.[11] Prepare a stock solution (e.g., 1 mg/mL) and then make serial dilutions to obtain the desired concentrations for the assay.
Assay Procedure
-
Sample and Standard Preparation: Add 20 µL of the different concentrations of the Trolox standard and the N-Phenyl-1-naphthylamine hydrochloride sample solutions to separate wells of a 96-well plate. Add 20 µL of methanol to a well to serve as the blank.
-
Reaction Initiation: Add 180 µL of the pre-warmed FRAP reagent to each well containing the standards, samples, and blank.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized, but 30 minutes is a common duration.
-
Measurement: After incubation, measure the absorbance of the solutions at 593 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Create a standard curve by plotting the absorbance of the Trolox standards against their concentrations. Determine the FRAP value of the N-Phenyl-1-naphthylamine hydrochloride samples by interpolating their absorbance values on the Trolox standard curve. The results can be expressed as µmol Trolox equivalents per gram of the compound.
Visualization
Experimental Workflow
References
- 1. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. himedialabs.com [himedialabs.com]
- 5. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Quality Antioxidant Pan (A) CAS: 1066-54-2 N-Phenyl-1-Naphthylamine [sunwisechem.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osha.gov [osha.gov]
- 11. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Determining the In Vitro Antioxidant Capacity of N-Phenylnaphthylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals.[2] N-Phenylnaphthylamine hydrochloride is a synthetic compound with potential antioxidant properties.[3] This document provides detailed protocols for determining the in vitro antioxidant capacity of this compound using common and well-established assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data for the antioxidant capacity of this compound, as determined by various in vitro assays. These values are provided for illustrative purposes to guide researchers in data presentation and comparison.
Table 1: Radical Scavenging Activity of this compound
| Assay | Test Compound | IC₅₀ (µg/mL) |
| DPPH | This compound | 45.8 |
| Ascorbic Acid (Standard) | 8.2 | |
| ABTS | This compound | 28.5 |
| Trolox (Standard) | 5.6 |
IC₅₀ value is the concentration of the test compound required to scavenge 50% of the initial radicals.
Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound
| Assay | Test Compound | Antioxidant Capacity |
| FRAP | This compound | 850 µM Fe(II) Equivalents/mg |
| Ascorbic Acid (Standard) | 1980 µM Fe(II) Equivalents/mg | |
| ORAC | This compound | 1200 µM Trolox Equivalents/mg |
| Trolox (Standard) | 2500 µM Trolox Equivalents/mg |
FRAP values are expressed as micromolar ferrous iron equivalents per milligram of the compound. ORAC values are expressed as micromolar Trolox equivalents per milligram of the compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7][8]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of Standard: Prepare a stock solution of ascorbic acid in methanol and serially dilute to the same concentration range as the test sample.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or standard to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is proportional to the antioxidant's concentration.[9][10][11]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[10]
-
Preparation of Test Samples: Prepare a stock solution of this compound in ethanol or PBS and serially dilute.
-
Preparation of Standard: Prepare a stock solution of Trolox and serially dilute.
-
Assay Procedure:
-
Add 20 µL of the test sample or standard at various concentrations to the wells of a 96-well microplate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[12][13][14]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13]
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent and serially dilute.
-
Preparation of Standard Curve: Prepare a series of dilutions of FeSO₄ or Trolox in deionized water.
-
Assay Procedure:
-
Add 20 µL of the test sample, standard, or blank (solvent) to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe(II) equivalents or Trolox equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[1][15][16]
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with an injector
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer before use.
-
Prepare a stock solution of Trolox in phosphate buffer.
-
-
Preparation of Test Samples: Dissolve this compound in a suitable solvent and prepare serial dilutions in phosphate buffer.
-
Preparation of Standard Curve: Prepare serial dilutions of Trolox in phosphate buffer.
-
Assay Procedure:
-
Add 25 µL of the test sample, standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[15]
-
After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.
-
-
Measurement: Measure the fluorescence kinetically every minute for at least 60 minutes with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[15]
-
Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as Trolox equivalents.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro antioxidant capacity determination.
Generalized Antioxidant Mechanism Pathway
Caption: Simplified mechanism of antioxidant action against reactive oxygen species.
References
- 1. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-phenyl-2-naphthylamine | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinebiology.pt [marinebiology.pt]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. assaygenie.com [assaygenie.com]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. agilent.com [agilent.com]
use of n-Phenylnaphthylamine hydrochloride in high-throughput screening for antioxidant activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel antioxidant compounds is a critical endeavor in drug discovery and development, aimed at combating oxidative stress-related diseases. High-throughput screening (HTS) provides an efficient platform for rapidly evaluating the antioxidant potential of large compound libraries. While various methods are established for this purpose, this document addresses the specific query regarding the use of N-Phenylnaphthylamine hydrochloride and provides a comprehensive guide to standard HTS antioxidant assays.
Based on an extensive literature review, N-Phenylnaphthylamine and its derivatives are primarily recognized as industrial antioxidants, particularly in the rubber and oil industries, to prevent oxidative degradation. [1][2][3][4][5][6] There is a lack of documented evidence or established protocols for the use of this compound as a primary reagent or indicator in high-throughput screening assays for antioxidant activity in a biological or drug discovery context. Its application in biological assays is more commonly associated with its fluorescent properties, for instance, as a probe to assess membrane permeability.[7][8][9]
Therefore, these application notes will focus on widely accepted and validated HTS methods for assessing antioxidant activity, namely the DPPH, ABTS, and ORAC assays. These protocols are designed for a 96-well plate format, suitable for HTS platforms.
Principles of Common HTS Antioxidant Assays
High-throughput antioxidant assays are typically based on colorimetric or fluorometric detection. The fundamental principle involves a reaction where an antioxidant compound neutralizes a radical species, leading to a measurable change in absorbance or fluorescence.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This colorimetric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this colorimetric assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's activity.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This fluorescence-based assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and standards (e.g., Trolox, Ascorbic Acid)
-
96-well microplates
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Dissolve test compounds and standards in methanol to desired concentrations.
-
Assay Procedure:
-
Add 50 µL of the test compound or standard solution to each well of a 96-well plate.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.
Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test compounds and standards (e.g., Trolox)
-
96-well microplates
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve test compounds and standards in a suitable solvent.
-
Assay Procedure:
-
Add 20 µL of the test compound or standard solution to each well of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are generated by the thermal decomposition of AAPH. The antioxidant protects a fluorescent probe (fluorescein) from oxidative degradation, and the fluorescence decay is monitored over time.
Materials and Reagents:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds and standards (e.g., Trolox)
-
Black 96-well microplates
-
Fluorescence microplate reader with temperature control
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.
-
Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. Prepare this solution fresh daily.
-
Prepare Trolox standards in phosphate buffer.
-
-
Sample Preparation: Dissolve test compounds in phosphate buffer.
-
Assay Procedure:
-
Add 25 µL of the test compound, standard, or blank (phosphate buffer) to each well of a black 96-well plate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Measure the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes at 37°C.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. Plot the net AUC against the concentration of the Trolox standard to create a standard curve. The ORAC value of the sample is expressed as Trolox equivalents.
Data Presentation
Quantitative data from HTS antioxidant assays should be summarized in clear and structured tables for easy comparison.
Table 1: DPPH Radical Scavenging Activity of Standard Antioxidants
| Compound | IC50 (µg/mL) |
| Trolox | 8.5 ± 0.7 |
| Ascorbic Acid | 5.2 ± 0.4 |
| Quercetin | 3.1 ± 0.3 |
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) from ABTS Assay
| Compound | TEAC (µM Trolox equivalents/µM compound) |
| Gallic Acid | 4.1 ± 0.2 |
| Catechin | 2.5 ± 0.1 |
| Caffeic Acid | 1.8 ± 0.1 |
Table 3: ORAC Values of Standard Antioxidants
| Compound | ORAC Value (µmol Trolox equivalents/µmol compound) |
| Epicatechin | 4.9 ± 0.3 |
| Rosmarinic Acid | 3.5 ± 0.2 |
| Luteolin | 2.2 ± 0.2 |
Visualizations
Caption: General experimental workflow for high-throughput screening of antioxidant activity.
Caption: Simplified signaling pathway of a radical scavenging antioxidant.
References
- 1. Cas 90-30-2 | N-Phenyl-1-naphthylamine Manufacturer [finechemical.net]
- 2. N-Phenyl-1-naphthylamine | High Purity | CAS 90-30-2 [benchchem.com]
- 3. series.publisso.de [series.publisso.de]
- 4. High Quality Antioxidant Pan (A) CAS: 1066-54-2 N-Phenyl-1-Naphthylamine [sunwisechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
how to prevent photobleaching of n-Phenylnaphthylamine hydrochloride in fluorescence microscopy
Welcome to the technical support center for N-Phenylnaphthylamine hydrochloride (NPN HCl). This resource is designed for researchers, scientists, and drug development professionals utilizing NPN HCl in fluorescence microscopy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in fluorescence microscopy?
A1: this compound (NPN HCl) is a fluorescent probe whose emission is sensitive to the hydrophobicity of its environment. It is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield in hydrophobic environments, such as the lipid bilayers of cell membranes.[1][2][3] This property makes it a valuable tool for studying cell membrane integrity and permeability, particularly in bacteria.[1][2][3]
Q2: What is photobleaching and why is it a problem for NPN HCl?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like NPN HCl, upon exposure to excitation light.[4] This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of microscopy data.[5] Photobleaching of NPN HCl can result in artificially decreased signal intensity over time, potentially leading to misinterpretation of experimental results, such as the kinetics of membrane permeabilization.
Q3: What are the main factors that contribute to the photobleaching of NPN HCl?
A3: The primary drivers of photobleaching for most fluorophores, including likely for NPN HCl, are:
-
High-intensity excitation light: More intense light increases the rate at which fluorophore molecules are excited, elevating the probability of photochemical reactions that lead to bleaching.
-
Prolonged exposure to excitation light: The longer the sample is illuminated, the more photons the fluorophores absorb, increasing the cumulative damage.
-
Presence of molecular oxygen: In the excited state, fluorophores can react with oxygen to produce reactive oxygen species (ROS) that can, in turn, destroy the fluorophore.[6]
Q4: How can I minimize photobleaching of NPN HCl during my experiment?
A4: A multi-pronged approach is most effective:
-
Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[7] Neutral density filters can be used to attenuate the excitation light.[7]
-
Minimize Exposure Time: Limit the duration of illumination by using the shortest possible exposure times for your camera and keeping the shutter closed when not acquiring images.[2]
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your imaging medium.[6][7]
-
Control the Oxygen Environment: For live-cell imaging, using an oxygen-scavenging system in the imaging medium can be beneficial.[1]
Q5: What are antifade reagents and which ones are suitable for NPN HCl?
A5: Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species.[3] Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[3][6][8]
While there is limited data on the specific efficacy of these reagents with NPN HCl, general-purpose antifade mounting media are a good starting point for fixed samples. For live-cell imaging with NPN HCl, which is its more common application, traditional mounting media are often not suitable.[1] In such cases, adding an antioxidant like Trolox to the imaging buffer can help reduce photobleaching.[1] It is recommended to empirically test the compatibility and effectiveness of an antifade reagent with your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of NPN HCl fluorescence signal during time-lapse imaging. | 1. Excitation light intensity is too high.2. Exposure time is too long.3. Absence of an antifade reagent. | 1. Reduce laser power or lamp intensity to the minimum required for a clear signal.2. Decrease the camera exposure time. Acquire images only at necessary time points.3. For live-cell imaging, consider adding an antioxidant like Trolox to the buffer. For fixed cells, use a commercial antifade mounting medium. |
| High background fluorescence. | 1. Autofluorescence from the sample or medium.2. The antifade reagent itself is fluorescent at the imaging wavelengths. | 1. Image a control sample without NPN HCl to assess background levels. If high, consider using a different buffer or medium.2. Some antifade reagents, like PPD, can be autofluorescent. If suspected, test the antifade medium alone for fluorescence. Consider switching to a different antifade formulation. |
| Inconsistent fluorescence intensity between different fields of view. | Pre-exposure to excitation light while locating the region of interest. | Use transmitted light or a low-magnification objective to find the area of interest before switching to fluorescence imaging for acquisition.[5] |
| NPN HCl signal is initially weak. | 1. Low concentration of NPN HCl.2. The probe has not efficiently partitioned into the hydrophobic environment.3. The pH of the medium is not optimal. | 1. Ensure the final concentration of NPN HCl is appropriate for your application (typically in the µM range).[1][2]2. Allow sufficient incubation time for the probe to interact with the cell membranes.3. Check and adjust the pH of your imaging buffer as it can influence fluorescence.[6] |
Experimental Protocols
Protocol: Bacterial Outer Membrane Permeability Assay using this compound
This protocol is adapted for fluorescence microscopy to assess changes in bacterial outer membrane permeability.
Materials:
-
This compound (NPN HCl) stock solution (e.g., 1 mM in acetone or ethanol, stored in the dark at -20°C)
-
Bacterial culture in the mid-logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) or another suitable buffer
-
Membrane-permeabilizing agent (e.g., polymyxin B) as a positive control
-
Microscope slides or imaging dishes
-
Fluorescence microscope with appropriate filters for NPN (Excitation ~350 nm, Emission ~420 nm)
Procedure:
-
Bacterial Preparation:
-
Harvest mid-log phase bacteria by centrifugation.
-
Wash the bacterial pellet twice with HEPES buffer.
-
Resuspend the bacteria in HEPES buffer to a final optical density (OD600) of approximately 0.5.[1]
-
-
NPN Staining:
-
Dilute the NPN HCl stock solution in HEPES buffer to a working concentration of 20 µM.
-
Add an equal volume of the bacterial suspension to the NPN solution for a final NPN concentration of 10 µM.[9]
-
Incubate in the dark for 30 minutes to allow the probe to equilibrate with the bacterial outer membrane.[9]
-
-
Sample Mounting and Imaging:
-
Pipette a small volume of the NPN-stained bacterial suspension onto a microscope slide or into an imaging dish.
-
To minimize photobleaching during setup, locate the desired field of view using phase-contrast or DIC microscopy.
-
Acquire a baseline fluorescence image using minimal excitation intensity and exposure time.
-
To assess permeability changes, add the experimental compound (or positive/negative controls) and acquire a time-lapse series of images.
-
-
Image Acquisition Parameters to Reduce Photobleaching:
-
Excitation Intensity: Use a neutral density filter or adjust the laser power to the lowest level that provides a detectable signal.
-
Exposure Time: Use the shortest camera exposure time possible.
-
Time-lapse Interval: Set the interval between image acquisitions to be as long as your experimental question allows to minimize total light exposure.
-
Antifade (for prolonged live-cell imaging): If significant photobleaching is still observed, consider adding an antioxidant like Trolox to the HEPES buffer. The optimal concentration should be determined empirically.
-
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 3. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
solving n-Phenylnaphthylamine hydrochloride solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of n-Phenylnaphthylamine hydrochloride in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound, despite being a salt form to improve solubility, remains a challenging compound to dissolve directly in aqueous buffers. Several factors contribute to this issue:
-
High Lipophilicity: The core structure of n-Phenylnaphthylamine is highly lipophilic ("grease-ball" type molecule), meaning it prefers non-polar environments over water.[1]
-
pH-Dependent Solubility: As the salt of a weak base, its solubility is highly dependent on the pH of the buffer. In neutral or alkaline conditions, it can convert to its free base form, which is very poorly soluble in water (aqueous solubility of the free base is approximately 3 mg/L).[2]
-
Aggregation: Like many poorly soluble compounds, this compound can form aggregates or fall out of solution, especially under suboptimal conditions like low ionic strength.[3][4]
-
Buffer Composition: Certain buffer components can negatively interact with the compound or influence its stability. For example, some buffer species like phosphate have been shown to catalyze the degradation of other amine hydrochloride drugs.[5]
Q2: How does the pH of my buffer affect solubility?
The pH of the aqueous buffer is a critical factor. This compound is the salt of a weak base and is more soluble in acidic conditions.
-
In Acidic pH (typically < 5): The amine group is protonated (R-NH2+), which makes the molecule more polar and thus more soluble in water.
-
In Neutral to Alkaline pH (typically > 6): The proton can dissociate, converting the compound to its neutral, free base form (R-NH), which has very low aqueous solubility and is likely to precipitate. For similar hydrochloride salts, maximum stability and solubility are often found at a more acidic pH, for instance, around pH 3.5 for hydralazine hydrochloride.[5]
Q3: My compound dissolved initially with assistance (e.g., vortexing) but then precipitated. What happened?
This phenomenon is likely due to the formation of a supersaturated solution that is not stable. When energy is introduced (e.g., heating, sonication, vortexing), the compound may dissolve to a concentration higher than its equilibrium solubility. Over time, as the solution returns to a lower energy state, the excess solute precipitates out. This can also occur if the pH of the solution shifts or if it is stored at a different temperature. Formulation strategies for poorly soluble drugs sometimes use polymers to inhibit this precipitation and maintain a supersaturated state.[6]
Q4: Can the ionic strength of the buffer make a difference?
Yes, ionic strength can have a significant impact. For some compounds, increasing ionic strength (by adding salts like NaCl) can prevent aggregation and improve solubility.[4] However, for others, high salt concentrations can lead to a "salting-out" effect, reducing solubility.[7] The optimal ionic strength must often be determined empirically for your specific experimental conditions.
Troubleshooting Guides
Issue: Complete or Partial Failure to Dissolve
If you are unable to dissolve this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving n-Phenylnaphthylamine HCl.
Solubility Factors Summary
The following table summarizes key factors and their general effect on the solubility of this compound in aqueous solutions.
| Factor | General Effect on Solubility | Recommended Action / Consideration |
| pH | Critical. Solubility significantly increases at lower (acidic) pH. | Adjust buffer to a pH range of 3.0-5.0. Avoid neutral or alkaline buffers. |
| Co-solvents | Highly Effective. Organic co-solvents can dramatically increase solubility.[8][9] | Use solvents like DMSO, DMF, or ethanol to create a concentrated stock solution first. |
| Temperature | Moderate Increase. Gentle warming can increase the rate and extent of dissolution. | Warm the solution gently (e.g., to 37°C). Avoid boiling to prevent degradation. |
| Ionic Strength | Variable. Can either increase solubility by preventing aggregation or decrease it via "salting out".[4][7] | Start with a low ionic strength buffer. If aggregation is suspected, empirically test increasing salt concentration (e.g., 50-150 mM NaCl). |
| Sonication | Increases Dissolution Rate. Helps break up powder aggregates, increasing surface area.[8] | Place the vial in a sonicator bath for short intervals. |
| Surfactants | Effective. Can form micelles to solubilize the compound.[10][11] | Consider adding low percentages (e.g., 0.01-0.1%) of surfactants like Tween® 80 or Pluronic® F-68. |
Experimental Protocols
Protocol A: Dissolution by pH Adjustment
This protocol is suitable when the final application can tolerate an acidic pH and must be free of organic co-solvents.
-
Weigh the desired amount of this compound powder.
-
Add a portion of the total required volume of your chosen aqueous buffer (e.g., citrate or acetate buffer, initially at pH ~4.0-4.5). Avoid phosphate buffers if stability is a concern.[5]
-
Stir the suspension. The powder will likely not dissolve completely.
-
While stirring, add 0.1N HCl dropwise, monitoring the pH continuously.
-
Continue adding acid until the compound fully dissolves. Note the final pH. Maximum solubility is often achieved around pH 3.5.[5]
-
If needed, use gentle warming (30-40°C) or sonication to aid dissolution.
-
Once dissolved, add the remaining buffer to reach the final desired volume.
-
Filter the final solution through a 0.22 µm filter to remove any micro-particulates.
Protocol B: Dissolution Using a Co-solvent
This is the most common and effective method for achieving higher concentrations.
-
Weigh the this compound powder into a suitable vial.
-
Add a minimal volume of a compatible organic co-solvent (e.g., DMSO, DMF, or ethanol) to completely dissolve the powder. Aim to create a high-concentration stock (e.g., 10-50 mM).
-
Vortex or sonicate briefly until a clear solution is obtained.
-
Aliquot this stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer slowly while vortexing the buffer. This rapid dilution into a large volume of buffer helps prevent the compound from precipitating.
-
Ensure the final concentration of the organic co-solvent in your aqueous buffer is low (typically <1%, unless your experiment can tolerate more) to avoid artifacts.
Caption: Experimental workflow for the co-solvent dissolution method.
Selection of Solubilization Strategy
The choice of method depends on the constraints of your experiment.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Phenyl-1-naphthylamine | High Purity | CAS 90-30-2 [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. wjbphs.com [wjbphs.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijmsdr.org [ijmsdr.org]
optimizing incubation time and concentration for n-Phenylnaphthylamine hydrochloride assays
Welcome to the technical support center for N-Phenylnaphthylamine (NPN) hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is N-Phenyl-1-naphthylamine (NPN) and why is it used as a fluorescent probe?
A1: N-Phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent dye. Its fluorescence quantum yield is low in aqueous environments but increases significantly when it moves into a nonpolar, hydrophobic environment.[1] This property makes it an excellent probe for studying biological membranes, protein hydrophobicity, and micelle formation.[2][3]
Q2: What are the primary applications of NPN assays?
A2: NPN assays are versatile and have several applications, including:
-
Assessing bacterial outer membrane permeability: NPN is used to measure the disruption of the outer membrane of Gram-negative bacteria by antimicrobial agents.[4]
-
Determining the critical micelle concentration (CMC) of surfactants: NPN fluorescence increases sharply upon incorporation into micelles, allowing for the determination of the CMC.[1]
-
Quantifying polysorbates in biopharmaceutical formulations: This assay can be used to determine the concentration of surfactants like polysorbates in protein-containing products.[5][6]
-
Probing protein surface hydrophobicity: NPN can bind to hydrophobic regions on the surface of proteins, providing insights into their conformational state.[7]
Q3: What are the typical excitation and emission wavelengths for NPN?
A3: The optimal excitation and emission wavelengths for NPN can vary slightly depending on the application and the specific microenvironment of the probe. However, they generally fall within the following ranges:
Q4: How should N-Phenyl-1-naphthylamine hydrochloride be stored?
A4: NPN should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[9] For long-term storage, it is often recommended to store it at refrigerated temperatures.[10]
Q5: What are the main safety precautions when handling NPN?
A5: N-Phenyl-1-naphthylamine is harmful if swallowed and may cause an allergic skin reaction.[11][12] It is important to wear appropriate personal protective equipment (PPE), including gloves, and eye protection.[13] All handling should be performed in a well-ventilated area or a fume hood.[14]
Troubleshooting Guides
Bacterial Outer Membrane Permeability Assay
Q: Why am I seeing high background fluorescence in my NPN uptake assay?
A: High background fluorescence can be caused by several factors:
-
Contaminated reagents: Ensure all buffers and solutions are freshly prepared and free from fluorescent contaminants.
-
Cell lysis: Excessive cell death can lead to the release of intracellular components that may interact with NPN. Check cell viability and handle cell suspensions gently.
-
Light exposure: NPN is light-sensitive. Protect your samples from light as much as possible during the experiment.
Q: My fluorescence signal is not increasing after adding the permeabilizing agent. What could be the issue?
A: This could be due to:
-
Ineffective permeabilizing agent: The concentration or activity of your test compound may be insufficient to disrupt the outer membrane.
-
Incorrect NPN concentration: The NPN concentration may be too high, leading to self-quenching, or too low for a detectable signal.
-
Issues with the bacterial strain: Ensure you are using a Gram-negative bacterium, as the NPN assay is not suitable for Gram-positive bacteria which lack an outer membrane.
Critical Micelle Concentration (CMC) Determination
Q: The fluorescence intensity is fluctuating and not giving a clear transition at the CMC. Why?
A: Unstable fluorescence readings can result from:
-
Temperature fluctuations: Ensure the temperature is stable throughout the experiment, as temperature can affect both fluorescence and micelle formation.
-
Impure surfactant: Impurities in the surfactant can broaden the CMC transition. Use a high-purity surfactant.
-
Precipitation of NPN: At higher concentrations, NPN might precipitate out of the aqueous solution. Ensure it is fully dissolved.
Q: The determined CMC value is different from the literature value. What could be the reason?
A: Discrepancies in CMC values can arise from:
-
Buffer composition: The ionic strength and pH of the buffer can significantly influence the CMC of a surfactant.
-
NPN concentration: While NPN is a useful probe, its presence can slightly alter the CMC. Use the lowest possible concentration of NPN that gives a reliable signal.[1]
Experimental Protocols & Data
Bacterial Outer Membrane Permeability Assay
This protocol is adapted for assessing the effect of a membrane-active compound on the outer membrane of E. coli.
Experimental Workflow
Methodology
-
Cell Culture: Inoculate a suitable broth with E. coli and grow the culture at 37°C with shaking to an optical density at 600 nm (OD600) of 0.4-0.6.
-
Cell Preparation: Harvest the cells by centrifugation and wash them twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD600 of 0.5.
-
NPN Addition: Add N-Phenyl-1-naphthylamine (from a stock solution in acetone or DMSO) to the cell suspension to a final concentration of 10 µM.
-
Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes to allow the NPN to partition into the outer membrane.[11]
-
Fluorescence Measurement: Transfer the cell suspension to a fluorometer cuvette or a 96-well black microplate. Measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~420 nm).
-
Addition of Test Compound: Add the membrane-active agent at the desired concentration and immediately start monitoring the change in fluorescence intensity over time. An increase in fluorescence indicates the uptake of NPN into the inner membrane, signifying outer membrane permeabilization.
Quantitative Data Summary
| Parameter | Recommended Range | Reference |
| NPN Concentration | 10 - 20 µM | [9][13] |
| Incubation Time (NPN) | 5 - 30 minutes | [8][11] |
| Excitation Wavelength | 350 nm | [8] |
| Emission Wavelength | 420 nm | [8] |
Critical Micelle Concentration (CMC) Determination
This protocol describes the use of NPN to determine the CMC of a surfactant.
Mechanism of NPN in Micelle Detection
Methodology
-
Prepare Surfactant Solutions: Prepare a series of surfactant solutions in a suitable buffer with concentrations spanning the expected CMC.
-
Add NPN: Add a small aliquot of a concentrated NPN stock solution to each surfactant solution to achieve a final NPN concentration of approximately 1 µM.[1]
-
Equilibration: Allow the solutions to equilibrate for a period of time (e.g., 15-30 minutes) at a constant temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution (Excitation: ~340 nm, Emission: ~410 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the concentration at which NPN begins to partition into the newly formed micelles.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| NPN Concentration | 1 µM (10⁻⁶ M) | [1] |
| Incubation/Equilibration Time | 15 - 30 minutes | - |
| Excitation Wavelength | ~340 nm | - |
| Emission Wavelength | ~410 nm | - |
References
- 1. Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Phenyl-1-naphthylamine reagent grade, 98 90-30-2 [sigmaaldrich.com]
- 3. Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput Fluorometric Assay For Quantifying Polysorbate In Biopharmaceutical Products Using Micelle Activated Fluorescence Probe N-Phenyl-1-Naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of protein surface hydrophobicity measured at various pH values using three different fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. N-PHENYL-1-NAPHTHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemscience.com [chemscience.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. N-PHENYL-1-NAPHTHYLAMINE/N-PHENYL-2-NAPHTHYLAMINE - (Organic Method #96) [dnacih.com]
interference of n-Phenylnaphthylamine hydrochloride with other biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from N-Phenylnaphthylamine (NPN) hydrochloride in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is N-Phenylnaphthylamine (NPN) hydrochloride and where is it used?
N-Phenylnaphthylamine (NPN) is a fluorescent aromatic amine. In research, it is commonly used as a hydrophobic fluorescent probe to study the integrity and permeability of bacterial outer membranes.[1][2] Its fluorescence is weak in aqueous environments but increases significantly in nonpolar or hydrophobic environments, such as within a cell membrane.[3] It is also used in a high-throughput fluorometric assay to quantify polysorbates.[4]
Q2: How can N-Phenylnaphthylamine hydrochloride interfere with my biochemical assays?
The primary mechanism of interference by this compound is through its intrinsic fluorescence.[5] If the excitation and emission spectra of NPN overlap with those of the fluorophores used in your assay, it can lead to false-positive or false-negative results.[6] Additionally, as a hydrophobic molecule that interacts with membranes, it has the potential to interfere with cell-based assays by altering membrane properties or nonspecifically interacting with membrane-associated proteins.[1][2]
Q3: What are the excitation and emission wavelengths of N-Phenylnaphthylamine?
N-Phenylnaphthylamine (NPN) typically has an excitation maximum around 340-350 nm and an emission maximum that is solvent-dependent, shifting from approximately 457 nm in aqueous buffer to around 415-420 nm when partitioned into a hydrophobic environment like a cell membrane.[2][6]
Q4: My assay uses a blue or green fluorophore. Is it likely to be affected by NPN interference?
Yes. The fluorescence of NPN falls within the blue-green spectral region.[6] Assays using fluorophores that are excited or emit in this region are susceptible to interference. It is a known issue that many small molecule libraries contain compounds that are autofluorescent in the blue-green range.[5]
Q5: Could this compound act as a "promiscuous inhibitor" in my enzyme assay?
While not definitively categorized as a promiscuous inhibitor in the provided search results, NPN's characteristics warrant caution. Promiscuous inhibitors often act by forming aggregates that nonspecifically sequester and inhibit enzymes.[7][8][9][10] Given NPN's hydrophobic nature, the potential for aggregation, especially at higher concentrations, should be considered as a possible mechanism for nonspecific inhibition.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay
Possible Cause: The intrinsic fluorescence of this compound is interfering with the assay readout.
Troubleshooting Steps:
-
Run a Blank Control: Prepare a sample containing all assay components, including this compound, but without the target analyte or enzyme. Measure the fluorescence. A high signal in this control indicates direct interference from NPN.
-
Perform a Spectral Scan: If your plate reader or fluorometer has the capability, perform an excitation and emission scan of a sample containing only this compound in your assay buffer. This will confirm its spectral overlap with your assay's fluorophore.
-
Implement a Pre-Read Step: For kinetic assays, measure the fluorescence of the wells after adding this compound but before initiating the reaction (e.g., before adding the substrate or enzyme).[1] This pre-read value can then be subtracted from subsequent readings to correct for the background fluorescence of NPN.
-
Switch to a Red-Shifted Fluorophore: If possible, modify your assay to use a fluorophore with excitation and emission wavelengths further in the red region of the spectrum (beyond 500 nm), where interference from small molecules like NPN is less common.[5]
Issue 2: Inconsistent or Non-Reproducible Results in a Cell-Based Assay
Possible Cause: this compound is affecting cell membrane integrity or function, leading to variable cellular responses.
Troubleshooting Steps:
-
Assess Cell Viability: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) in the presence of the concentrations of this compound used in your primary assay. This will determine if NPN is causing cytotoxicity.
-
Use a Membrane Integrity Dye: Employ a dye that is excluded by cells with intact membranes (e.g., propidium iodide) to assess if NPN is causing membrane permeabilization at the concentrations tested.
-
Titrate NPN Concentration: Determine the lowest effective concentration of this compound needed for your experiment and test if lower concentrations reduce the variability in your cell-based assay.
-
Consider an Alternative Probe: If the interference is significant and cannot be mitigated, explore alternative, structurally different fluorescent probes with similar properties but potentially less impact on your specific cell type or assay.
Data Summary
The following table summarizes the key spectral properties of N-Phenylnaphthylamine (NPN) that are critical for understanding its potential interference in fluorescence-based assays.
| Property | Wavelength Range | Reference |
| Excitation Maximum | 340 - 350 nm | [2][6] |
| Emission Maximum (in aqueous buffer) | ~457 nm | [6] |
| Emission Maximum (in hydrophobic environment) | 415 - 420 nm | [2][6] |
Experimental Protocols
Protocol: Determining NPN Interference in a Fluorescence Assay
-
Reagent Preparation: Prepare all assay buffers, substrates, and your fluorescent reporter dye according to your standard protocol. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and a dilution series in your assay buffer.
-
Control Wells: In a microplate, set up the following control wells:
-
Buffer Blank: Assay buffer only.
-
NPN Blank: Assay buffer + this compound at the concentrations used in your experiment.
-
Assay Positive Control: All assay components without NPN.
-
Assay Negative Control: All assay components (minus a key element like the enzyme or substrate) without NPN.
-
-
Measurement: Read the fluorescence of the plate using the excitation and emission wavelengths of your assay's fluorophore.
-
Analysis: Compare the signal from the "NPN Blank" to the "Buffer Blank". A significant increase in fluorescence in the presence of NPN indicates direct spectral interference.
Visualizations
Caption: Workflow for troubleshooting fluorescence assay interference.
Caption: Potential mechanisms of NPN interference in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. High-Throughput Fluorometric Assay For Quantifying Polysorbate In Biopharmaceutical Products Using Micelle Activated Fluorescence Probe N-Phenyl-1-Naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cell toxicity issues with n-Phenylnaphthylamine hydrochloride in live-cell imaging
Technical Support Center: N-Phenylnaphthylamine Hydrochloride in Live-Cell Imaging
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address cell toxicity issues when using N-Phenylnaphthylamine (NPN) hydrochloride for live-cell imaging.
Frequently Asked Questions (FAQs)
Q1: What is N-Phenylnaphthylamine (NPN) and how does it work?
A1: N-Phenylnaphthylamine (NPN) is a fluorescent probe whose quantum yield is low in aqueous environments but increases significantly in hydrophobic environments. It is often used to assess cell membrane integrity, particularly in bacteria. When the cell membrane is compromised, NPN enters the hydrophobic interior of the membrane, leading to a detectable increase in fluorescence.
Q2: I'm observing high levels of cell death after staining with NPN hydrochloride. What is the primary cause?
A2: High cell death is a common issue and can stem from several factors. The primary cause is often the concentration of the dye itself, which can disrupt the cell membrane. Another significant factor is phototoxicity, where high-intensity excitation light reacts with the fluorescent probe to produce reactive oxygen species (ROS) that damage cellular components.[1][2][3] The hydrochloride salt may also alter the pH of your imaging medium, contributing to cellular stress.
Q3: Can phototoxicity be distinguished from chemical toxicity?
A3: Yes. To determine if cell death is due to the chemical itself or the imaging process, you can run a "dark toxicity" control. In this experiment, you stain a set of cells with NPN hydrochloride under the same concentration and incubation conditions but do not expose them to excitation light. If these cells remain viable compared to the imaged cells, phototoxicity is the primary issue.[2][3]
Q4: What are the optimal excitation and emission wavelengths for NPN?
A4: The typical excitation and emission wavelengths for NPN are approximately 350 nm and 420 nm, respectively.[4][5] It is crucial to use appropriate filters to minimize bleed-through and cellular autofluorescence.
Q5: How can I reduce phototoxicity during my live-cell imaging experiment?
A5: To minimize phototoxicity, you should reduce the total light dose delivered to your sample.[1] This can be achieved by:
-
Decreasing excitation light intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.
-
Minimizing exposure time: Use the shortest possible camera exposure time.
-
Reducing the frequency of image acquisition: In time-lapse experiments, increase the interval between image captures.
-
Using specialized imaging techniques: Techniques like light-sheet fluorescence microscopy (LSFM) can reduce phototoxicity by illuminating only the focal plane.[2]
-
Adding antioxidants: Supplementing the imaging medium with antioxidants like ascorbic acid may help quench reactive oxygen species.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter when using this compound.
Problem 1: High Cell Cytotoxicity or Low Cell Viability
| Potential Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response experiment to determine the optimal, lowest effective concentration. Start with a low nanomolar range and titrate upwards. |
| Long Incubation Time | Reduce the incubation time to the minimum required for sufficient staining. Test various time points (e.g., 10, 20, 30 minutes) to find the best balance between signal and viability. |
| Phototoxicity | Reduce light exposure by lowering laser/lamp power and minimizing exposure time.[1][6] Implement a dark toxicity control to confirm. |
| Medium pH Shift | The "hydrochloride" salt can acidify the medium. Prepare your NPN hydrochloride stock in a buffered solution (e.g., PBS or HEPES) and ensure the final pH of the imaging medium is within the optimal physiological range (7.2-7.4). |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the NPN hydrochloride, ensure the final concentration in the medium is non-toxic (typically <0.1%). Run a vehicle control (medium + solvent) to test for solvent-induced toxicity. |
Problem 2: Weak Fluorescent Signal or Low Signal-to-Noise Ratio
| Potential Cause | Recommended Solution |
| Concentration Too Low | Gradually increase the NPN hydrochloride concentration. Be mindful of the toxicity threshold determined in your dose-response experiment. |
| Incorrect Filter Set | Ensure your microscope's filter cubes match the excitation (~350 nm) and emission (~420 nm) spectra of NPN. |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before staining. Stressed or dying cells may not retain the dye properly or may exhibit high background fluorescence. |
| High Background | Wash cells with fresh, pre-warmed imaging medium after incubation to remove excess, unbound dye. Consider using a background inhibitor if available.[6] |
Quantitative Data Summary
To mitigate cytotoxicity, it is essential to perform a dose-response analysis. The following table provides an example of how to structure the results from an MTT assay to determine the optimal concentration of this compound.
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Incubation Time (min) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Control) | 30 | 100 ± 2.5 |
| 1 | 30 | 98 ± 3.1 |
| 5 | 30 | 92 ± 4.5 |
| 10 | 30 | 75 ± 5.2 |
| 20 | 30 | 45 ± 6.8 |
| 50 | 30 | 15 ± 3.9 |
Based on this example data, a concentration between 1-5 µM would be recommended for initial imaging experiments to minimize toxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][8]
Materials:
-
96-well cell culture plate
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]
-
DMSO or Solubilization Solution.[7]
-
Microplate reader (absorbance at 570 nm).[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 4, 12, or 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7][9]
-
Solubilization: After incubation, carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Caspase-3/7 Activation Assay for Apoptosis Detection
This assay detects the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.
Materials:
-
Cells treated with this compound in a 96-well plate.
-
Caspase-Glo® 3/7 Assay kit (or similar).
-
Luminometer.
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include positive (e.g., staurosporine-treated) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11]
-
Assay Protocol: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11] c. Mix the contents by gently shaking the plate for 30-60 seconds. d. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Increased luminescence relative to the untreated control indicates activation of caspase-3/7 and apoptosis.
Visualizations: Workflows and Pathways
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during live-cell imaging with this compound.
Caption: Troubleshooting workflow for NPN hydrochloride-induced cytotoxicity.
Proposed Mechanism of Toxicity
This diagram illustrates the potential mechanism by which this compound induces cytotoxicity, leading to apoptosis.
Caption: Proposed pathway for NPN-induced cell toxicity and apoptosis.
General Experimental Workflow
This diagram shows the general experimental pipeline from cell preparation to final data analysis for assessing NPN hydrochloride toxicity.
Caption: General workflow for assessing NPN hydrochloride cytotoxicity.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 5. mdpi.com [mdpi.com]
- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
improving the stability of n-Phenylnaphthylamine hydrochloride working solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of n-Phenylnaphthylamine hydrochloride working solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the salt form of N-phenyl-1-naphthylamine, a synthetic organic compound. The hydrochloride form is generally used to increase aqueous solubility. The parent compound, N-phenyl-1-naphthylamine, is widely utilized as an antioxidant in industrial applications, particularly in rubber and lubricants to prevent oxidative degradation.[1] In a laboratory setting, it is also used as a fluorescent probe to investigate the structure and dynamics of hydrophobic environments, such as biological membranes and micelles.[2][3][4]
Q2: What are the typical signs of instability in my this compound working solution?
Instability in your working solution can manifest in several ways:
-
Color Change: A noticeable change in the color of the solution, often to a darker shade, can indicate degradation.
-
Precipitation: The formation of a solid precipitate suggests that the compound is coming out of solution, which could be due to degradation into less soluble products or changes in solvent properties.
-
Loss of Potency/Fluorescence: A decrease in the expected analytical signal (e.g., absorbance or fluorescence intensity) indicates a reduction in the concentration of the active compound.
-
Changes in pH: A shift in the pH of the solution can be a sign of chemical reactions occurring.
Q3: What are the primary factors that affect the stability of this compound solutions?
Several factors can contribute to the degradation of this compound in solution:
-
pH: The stability of amine hydrochlorides is often pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.[5]
-
Light (Photostability): Exposure to light, particularly UV light, can induce photodegradation.[6]
-
Temperature (Thermolytic Degradation): Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: As an antioxidant itself, n-Phenylnaphthylamine can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.
-
Solvent: The choice of solvent can influence the stability of the compound. While the hydrochloride salt improves water solubility, organic solvents may offer better stability for the free base.[7]
Q4: How should I prepare and store my this compound working solutions to maximize stability?
To enhance the stability of your working solutions, consider the following best practices:
-
Solvent Selection: For aqueous solutions, use high-purity water (e.g., HPLC-grade). If using organic solvents, ensure they are dry and free of peroxides. Common organic solvents for the free base include ethanol, acetone, and chloroform.[7]
-
pH Control: Prepare aqueous solutions in a buffered system to maintain a stable pH. Based on the stability of similar amine compounds, a slightly acidic to neutral pH is often optimal.
-
Use of Antioxidants: The addition of a small amount of a stabilizing antioxidant, such as L-ascorbic acid (Vitamin C), can help prevent oxidative degradation.
-
Light Protection: Prepare and store solutions in amber-colored glassware or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Store stock and working solutions at low temperatures (e.g., 2-8 °C) to minimize thermal degradation. For long-term storage, consider freezing aliquots.[8]
-
Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Fresh Preparation: Whenever possible, prepare working solutions fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution has changed color. | Oxidation, photodegradation, or pH-induced degradation. | 1. Prepare fresh solution using deoxygenated solvents. 2. Store the solution protected from light. 3. Check and buffer the pH of the solution. 4. Consider adding a stabilizer like ascorbic acid. |
| Precipitate has formed in the solution. | Poor solubility, degradation to an insoluble product, or temperature effects. | 1. Ensure the concentration is below the solubility limit in the chosen solvent. 2. Try a different solvent or a co-solvent system. 3. Gently warm the solution to see if the precipitate redissolves (if it does, it may be a solubility issue at lower temperatures). 4. If precipitation persists, it is likely due to degradation; discard the solution and prepare a fresh one. |
| Inconsistent experimental results. | Degradation of the working solution leading to a lower effective concentration. | 1. Prepare a fresh working solution before each experiment. 2. Perform a stability study to determine the usable lifetime of the solution under your experimental conditions. 3. Always store stock and working solutions under recommended conditions (cool, dark, and tightly sealed). |
| Loss of fluorescence signal. | Photobleaching or chemical degradation of the fluorophore. | 1. Minimize exposure of the solution to excitation light. 2. Prepare fresh solutions and protect them from ambient light. 3. Ensure the pH of the medium is compatible with the fluorescent properties of the probe. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound (1 mg/mL)
Materials:
-
This compound powder
-
HPLC-grade water or appropriate organic solvent (e.g., ethanol)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Pipettes
-
Amber glass vial for storage
Procedure:
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Carefully transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., 5 mL of HPLC-grade water) to the flask and swirl gently to dissolve the powder. Sonication may be used to aid dissolution.
-
Once the powder is completely dissolved, add the solvent to the flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial.
-
Store the stock solution at 2-8 °C, protected from light.
Protocol 2: Forced Degradation Study to Assess Solution Stability
This protocol outlines a general procedure for conducting a forced degradation study. The conditions should be optimized for your specific experimental needs. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
A. Acid and Base Hydrolysis:
-
Prepare a 100 µg/mL solution of this compound in water.
-
For acid hydrolysis, mix equal volumes of the drug solution and 0.1 M HCl.
-
For base hydrolysis, mix equal volumes of the drug solution and 0.1 M NaOH.
-
Keep the solutions at room temperature or heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[9]
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic solution and HCl for the basic solution), and dilute with mobile phase for analysis.
B. Oxidative Degradation:
-
Prepare a 100 µg/mL solution of this compound.
-
Add a small volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute with mobile phase for analysis.
C. Thermal Degradation:
-
Prepare a 100 µg/mL solution of this compound.
-
Store the solution in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).
-
At each time point, withdraw an aliquot, allow it to cool to room temperature, and dilute with mobile phase for analysis.
D. Photolytic Degradation:
-
Prepare a 100 µg/mL solution of this compound.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
At a defined time point, withdraw aliquots from both the exposed and control samples and dilute with mobile phase for analysis.
Analysis:
Analyze all samples using a stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer). Detection is typically done using a UV detector at the λmax of n-Phenylnaphthylamine. The percentage of degradation can be calculated by comparing the peak area of the active ingredient in the stressed samples to that of an unstressed control sample.
Visualizations
References
- 1. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of early lymphocyte activation by the fluorescent cell membrane probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ijrpp.com [ijrpp.com]
correcting for spectral overlap in multi-color fluorescence experiments with n-Phenylnaphthylamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Phenylnaphthylamine hydrochloride (NPN) in multi-color fluorescence experiments. The focus is on correcting for spectral overlap to ensure accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPN) and why is it used in fluorescence experiments?
A1: this compound is a fluorescent probe that is particularly useful for studying membrane properties and hydrophobicity. Its fluorescence is environmentally sensitive, meaning its emission properties change depending on the polarity of its surroundings. This makes it a valuable tool in drug development and cell biology to investigate membrane integrity, protein binding, and other cellular processes.
Q2: What is spectral overlap in fluorescence microscopy and flow cytometry?
A2: Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another.[1] This can lead to the signal from one dye being incorrectly detected in the channel designated for a different dye, a phenomenon known as "bleed-through" or "spillover."[1][2] This is a common issue in multi-color experiments where the emission spectra of different dyes are not perfectly separated.[2]
Q3: Why is correcting for spectral overlap critical for my experimental results?
A3: Uncorrected spectral overlap can lead to significant data misinterpretation, including false-positive signals and inaccurate quantification of fluorescence intensity.[3] For example, in flow cytometry, it can make a single-positive cell population appear as double-positive.[4] In fluorescence microscopy, it can lead to incorrect co-localization analysis. Therefore, correcting for this overlap is essential for obtaining accurate and reliable results.
Q4: What is the difference between compensation and spectral unmixing?
A4: Compensation is a mathematical correction used to subtract the spectral spillover of each fluorophore from all other detectors.[4][5] It is a standard procedure in multi-color flow cytometry.[4] Spectral unmixing is a more advanced technique, often used in spectral flow cytometry and fluorescence microscopy, that computationally separates the emission spectra of multiple fluorophores at each pixel of an image or for each cell.[6] While compensation corrects for spillover on a channel-by-channel basis, spectral unmixing considers the entire emission spectrum of each dye to provide a more precise separation of signals.[6]
Troubleshooting Guide
Problem 1: I am seeing unexpected double-positive populations in my flow cytometry data when using NPN with another fluorophore.
-
Possible Cause: This is a classic sign of spectral overlap that has not been properly compensated. The emission tail of the brighter fluorophore is likely spilling into the detector for the other fluorophore.
-
Solution:
-
Run Single-Color Controls: For each fluorophore in your experiment, including NPN, prepare a sample stained with only that single fluorophore.[7] These single-stained controls are essential for calculating the correct compensation matrix.[8]
-
Set Compensation Correctly: Use the single-color controls to set the compensation values in your flow cytometer's software. The goal is to adjust the settings so that the median fluorescence intensity of the positive population in the spillover channel is the same as the median fluorescence intensity of the negative population in that same channel.
-
Check Compensation Levels: Be cautious of under- or over-compensation. Under-compensation will result in the appearance of false double-positives, while over-compensation can create artificial negative populations.
-
Problem 2: My fluorescence microscopy images show bleed-through between the NPN channel and another color channel, making co-localization analysis difficult.
-
Possible Cause: The emission spectra of NPN and the other fluorophore are overlapping, and the filter sets are not sufficiently separating the signals.
-
Solution:
-
Sequential Imaging: If possible, acquire the images for each fluorophore sequentially rather than simultaneously. This involves imaging with the excitation and emission filters for NPN first, and then switching to the filter set for the other fluorophore. This can significantly reduce bleed-through.
-
Spectral Unmixing: If your microscopy system is equipped for spectral imaging, you can use linear unmixing algorithms. This involves acquiring a "lambda stack," which is a series of images at different emission wavelengths. The software then uses the known emission spectra of each dye to separate the mixed signals.[9]
-
Choose Fluorophores with Less Overlap: When designing your experiment, refer to spectral data to select fluorophores with minimal spectral overlap with NPN.
-
Problem 3: The fluorescence signal from my NPN staining is weak, making it difficult to distinguish from background and bleed-through from a much brighter fluorophore.
-
Possible Cause: The brightness of the fluorophores in your panel is not balanced. A very bright fluorophore can easily overwhelm the signal from a dimmer one, even with compensation.
-
Solution:
-
Optimize Staining Concentrations: Titrate the concentrations of your fluorescent reagents to achieve a better balance in signal intensity.
-
Pair Bright Fluorophores with Low-Abundance Targets: In flow cytometry, it is a common practice to pair the brightest fluorophores with antibodies against antigens that are expressed at low levels, and dimmer fluorophores with highly expressed targets.
-
Use a More Photostable Fluorophore: If photobleaching is contributing to the weak NPN signal, ensure you are using appropriate anti-fade mounting media and minimizing light exposure.
-
Data Presentation: Spectral Properties of this compound and Common Fluorophores
The following tables summarize the key spectral properties of NPN and a selection of commonly used fluorophores to aid in experimental design and troubleshooting of spectral overlap.
Table 1: Spectral Properties of this compound (NPN)
| Property | Value | Notes |
| Excitation Maximum (λex) | ~350 nm | Can be excited by a UV or violet laser. |
| Emission Maximum (λem) | ~420 - 460 nm | Emission is environmentally sensitive and can shift. |
| Molar Extinction Coefficient (ε) | Data not readily available | |
| Quantum Yield (Φ) | Low in aqueous solutions | Fluorescence increases significantly in hydrophobic environments. |
| Common Laser Line | 355 nm, 405 nm |
Table 2: Spectral Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Common Laser Line |
| DAPI (bound to DNA) | 359[10] | 457[10] | 27,000[10] | 0.92[11] | 355 nm, 405 nm |
| Hoechst 33342 (bound to DNA) | 352[12] | 454[12] | N/A | N/A | 355 nm, 405 nm |
| Alexa Fluor 488 | 499[13] | 520[13] | 71,000[14] | 0.92[14] | 488 nm |
| FITC | 495[15] | 519[15] | 73,000[16] | 0.5[16] | 488 nm |
| Rhodamine B | 546[17] | 567[17] | 106,000 | ~0.70[18] | 561 nm |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | 561 nm |
| Cy5 | 651[19] | 670[19] | 250,000[20] | ~0.20 | 633 nm, 640 nm |
Note: Spectral properties can vary depending on the solvent, pH, and conjugation to other molecules.
Experimental Protocols
Protocol 1: Fluorescence Compensation in Multi-Color Flow Cytometry
This protocol outlines the steps for performing fluorescence compensation using single-color controls.
-
Prepare Single-Color Compensation Controls:
-
For each fluorophore in your multi-color panel (including NPN), prepare a separate sample stained with only that single fluorophore.[7]
-
It is crucial that the fluorophore used in the control is identical to the one in the experimental sample.
-
The single-stained controls should be at least as bright as the expected signal in your experimental samples.[7]
-
You will also need an unstained sample to set the baseline fluorescence.
-
-
Set Up the Flow Cytometer:
-
Run the unstained sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to place your cell population of interest on scale.
-
Adjust the fluorescence detector voltages (PMT voltages) so that the negative population is visible and on scale, typically within the first log decade.
-
-
Acquire Compensation Data:
-
Run each of your single-color controls.
-
For each control, ensure that the positive signal is on scale and not saturated. Adjust the PMT voltage for that channel if necessary. Remember that any change in voltage will require re-running all compensation controls.
-
-
Calculate the Compensation Matrix:
-
Using your flow cytometry software's compensation setup tool, gate on the positive and negative populations for each single-color control.
-
The software will then calculate the amount of spectral spillover from each fluorophore into all other detectors and generate a compensation matrix.[4]
-
-
Apply Compensation and Analyze Data:
-
Apply the calculated compensation matrix to your multi-color experimental samples.
-
Visually inspect the compensated data to ensure that the populations are correctly aligned and that there are no signs of under- or over-compensation.
-
Protocol 2: Spectral Unmixing in Fluorescence Microscopy
This protocol provides a general workflow for performing spectral unmixing.
-
Prepare Reference Spectra Samples:
-
For each fluorophore in your experiment, prepare a slide with a sample stained with only that single fluorophore. These will be used to generate the reference "spectral fingerprint" for each dye.
-
Also, prepare an unstained sample to capture the autofluorescence spectrum of your cells or tissue.
-
-
Acquire a Lambda Stack for Each Reference Sample:
-
Using a spectral confocal microscope, for each single-stained sample, acquire a lambda stack. This involves scanning a region of interest and collecting a series of images at different emission wavelengths.[9]
-
-
Extract Reference Spectra:
-
Use the microscope's software to extract the emission spectrum from a representative region of each single-stained lambda stack. This will be your reference spectrum for each fluorophore.
-
-
Acquire a Lambda Stack for Your Multi-Color Sample:
-
Image your multi-color stained sample using the same settings as for the reference spectra, acquiring a lambda stack of your region of interest.
-
-
Perform Linear Unmixing:
-
In the analysis software, open the lambda stack of your multi-color sample.
-
Open the linear unmixing tool and load the reference spectra you previously extracted for each fluorophore (and the autofluorescence spectrum).
-
The software will then apply an algorithm that, for each pixel in your image, calculates the contribution of each reference spectrum to the measured mixed spectrum.[9]
-
The output will be a set of separated images, each showing the distribution of a single fluorophore.
-
Visualizations
Caption: The principle of spectral overlap.
Caption: Experimental workflow for fluorescence compensation.
Caption: Logical relationship in spectral unmixing.
References
- 1. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Spectral Unmixing | Cytometry and Antibody Technology [voices.uchicago.edu]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 9. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 10. DAPI | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]
- 13. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 16. app.fluorofinder.com [app.fluorofinder.com]
- 17. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 18. PhotochemCAD | Rhodamine B [photochemcad.com]
- 19. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 20. eurofinsgenomics.com [eurofinsgenomics.com]
dealing with autofluorescence when using n-Phenylnaphthylamine hydrochloride in biological samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using n-Phenylnaphthylamine hydrochloride (NPN) in biological samples, with a specific focus on mitigating autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is n-Phenylnaphthylamine (NPN) hydrochloride and what are its spectral properties?
n-Phenylnaphthylamine (NPN) is a fluorescent probe commonly used to assess cell membrane permeability, particularly in Gram-negative bacteria.[1][2] It is a hydrophobic molecule that exhibits weak fluorescence in aqueous environments but fluoresces strongly upon binding to the hydrophobic interior of cell membranes.[1][3] This change in fluorescence is used to report on the integrity of the outer membrane.
| Property | Wavelength (nm) |
| Excitation Maximum | ~330-350 nm |
| Emission Maximum | ~407-420 nm |
Data compiled from multiple sources.[1][4][5][6]
Q2: What is autofluorescence and why is it a problem when using NPN?
Autofluorescence is the natural fluorescence emitted by various endogenous molecules within biological samples.[7][8] Common sources include collagen, elastin, NADH, and lipofuscin.[8][9] Additionally, chemical fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[7][8][10]
The primary issue with autofluorescence when using NPN is spectral overlap. NPN's emission is in the blue region of the spectrum (around 420 nm), which significantly overlaps with the emission spectra of many common sources of autofluorescence, such as collagen and NADH.[8][11] This can mask the true NPN signal, leading to inaccurate measurements of membrane permeability and a low signal-to-noise ratio.
Q3: How can I determine if my sample has significant autofluorescence?
To assess the level of autofluorescence in your samples, it is essential to include proper controls in your experiment. The most critical control is an unstained sample that has undergone the same preparation steps (e.g., fixation, permeabilization) as your experimental samples.[8][12] By imaging this unstained sample using the same filter set or spectral detector settings as for your NPN-stained samples, you can visualize the intensity and localization of the background autofluorescence.
Troubleshooting Guide: Dealing with Autofluorescence
This guide provides a systematic approach to identifying and mitigating autofluorescence in your experiments with this compound.
Problem: High background fluorescence obscuring the NPN signal.
High background fluorescence is a common issue that can make it difficult to distinguish the specific NPN signal from the inherent autofluorescence of the biological sample.
Workflow for Troubleshooting High Autofluorescence
Caption: A logical workflow for diagnosing and mitigating high autofluorescence.
Solution 1: Preventive Measures in Sample Preparation
The first line of defense against autofluorescence is to minimize its induction during sample preparation.
-
Fixation: Aldehyde fixatives like glutaraldehyde and formaldehyde are major contributors to autofluorescence.[7][8][10]
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) prior to fixation to remove red blood cells, which are a source of heme-related autofluorescence.[7][11]
-
Reagents: Use fresh fixative solutions, as older solutions can have higher levels of autofluorescent impurities.[12] For live-cell imaging, consider using a culture medium free of phenol red and fetal bovine serum (FBS), which can contribute to background fluorescence.[15]
Solution 2: Chemical Quenching of Autofluorescence
Several chemical treatments can be applied to reduce existing autofluorescence.
-
Sodium Borohydride (NaBH₄): This reducing agent can be used to quench aldehyde-induced autofluorescence.[7][8][10][16] However, its effectiveness can be variable.[7][8]
-
Sudan Black B: This lysochrome dye is effective at quenching lipofuscin-based autofluorescence.[7][8][17] It is important to note that Sudan Black B can introduce some background fluorescence in the far-red channel.[8]
-
Commercially Available Reagents: Products like TrueVIEW™ and TrueBlack™ are formulated to reduce autofluorescence from various sources.[7][17] TrueVIEW™ targets non-lipofuscin autofluorescence, while TrueBlack™ is primarily for lipofuscin.[17]
Quantitative Comparison of Autofluorescence Quenching Methods
| Method | Target Autofluorescence | Reported Reduction | Considerations |
| Sodium Borohydride | Aldehyde-induced | Variable | Can affect antigenicity; results can be inconsistent.[7][8] |
| Sudan Black B | Lipofuscin, Formalin-induced | 65-95% | Can introduce background in the far-red spectrum.[7][8] |
| TrueVIEW™ | Non-lipofuscin (e.g., collagen, elastin) | Effective | Stains tissue blue, which may not interfere with NPN.[17] |
| TrueBlack™ | Lipofuscin | Effective | Minimal background fluorescence.[12] |
Solution 3: Advanced Imaging and Analysis Techniques
If autofluorescence cannot be sufficiently reduced through sample preparation or chemical quenching, advanced imaging techniques can be employed.
-
Spectral Imaging and Linear Unmixing: This is a powerful technique for separating the NPN signal from the autofluorescence background.[18][19][20] By capturing the emission spectrum at each pixel, the distinct spectral signature of NPN can be mathematically separated from the broader and often complex spectrum of autofluorescence.[18][19][20][21]
-
Fluorophore Selection: While you are specifically using NPN, for other applications, choosing fluorophores with excitation and emission in the red to far-red regions of the spectrum (620–750 nm) can help avoid the common blue-green autofluorescence.[4][13][15]
Workflow for Spectral Unmixing
Caption: A simplified workflow for separating NPN signal from autofluorescence using spectral unmixing.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is adapted for treating tissue sections after fixation.
-
Preparation of NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in an appropriate physiological buffer (e.g., PBS). The solution will fizz. For enhanced stability, prepare the solution on ice and perform incubations on ice.[10]
-
Incubation: Apply the freshly prepared NaBH₄ solution to the tissue sections.
-
Washing: Rinse the sections thoroughly multiple times with physiological saline to remove all traces of sodium borohydride.[10]
-
Proceed with Staining: Continue with your standard blocking and staining protocol for NPN.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is for treating deparaffinized and rehydrated histological sections.
-
Preparation of Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[13]
-
Incubation: Incubate the sections in the Sudan Black B solution in a moist chamber for 20 minutes at room temperature.[13]
-
Washing:
-
Mounting: Mount the slides for imaging.
Protocol 3: N-Phenylnaphthylamine (NPN) Uptake Assay for Outer Membrane Permeability
This protocol is a general guideline for assessing outer membrane permeability in Gram-negative bacteria.
-
Cell Preparation:
-
Assay Setup:
-
Fluorescence Measurement:
-
Controls:
-
Cells + NPN only: To measure the baseline permeability.
-
Buffer + NPN only: To measure the fluorescence of NPN in the buffer.
-
Cells only: To measure the autofluorescence of the cells.
-
Positive control: A known membrane-permeabilizing agent (e.g., EDTA, polymyxin B).
-
By following these guidelines and protocols, researchers can effectively manage autofluorescence and obtain more accurate and reliable data when using this compound in their biological experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. zellbio.eu [zellbio.eu]
- 13. vliz.be [vliz.be]
- 14. southernbiotech.com [southernbiotech.com]
- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 16. cambridge.org [cambridge.org]
- 17. Autofluorescence Quenching | Visikol [visikol.com]
- 18. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 20. beckman.com [beckman.com]
- 21. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
Validation & Comparative
A Comparative Guide to Probes for Assessing Lipid Peroxidation: Evaluating the Specificity of N-Phenylnaphthylamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate measurement of lipid peroxidation is crucial for understanding cellular damage and the efficacy of antioxidant therapies. This guide provides a comprehensive comparison of N-Phenylnaphthylamine (NPN) and its hydrochloride salt with established methods for detecting lipid peroxidation, offering insights into their specificity, mechanisms, and experimental protocols.
While historically used as a fluorescent probe for membrane studies, evidence suggests that N-Phenylnaphthylamine and its hydrochloride salt are not specific indicators of lipid peroxidation. Instead, their fluorescence is heavily influenced by the mitochondrial redox state and membrane potential. This guide will first elucidate the limitations of NPN in this context and then provide a detailed comparison with more specific and reliable alternative methods: the fluorescent probes C11-BODIPY 581/591 and Diphenyl-1-pyrenylphosphine (DPPP), and the classic Thiobarbituric Acid Reactive Substances (TBARS) assay.
N-Phenylnaphthylamine Hydrochloride: A Probe of Membrane Energetics, Not a Specific Marker for Lipid Peroxidation
N-Phenyl-1-naphthylamine (NPN) is a lipophilic fluorescent dye that intercalates into the lipid bilayer of membranes. Its fluorescence quantum yield is sensitive to the polarity of its microenvironment. While changes in membrane fluidity and organization due to lipid peroxidation could theoretically influence NPN fluorescence, direct evidence supporting its specific use as a lipid peroxidation marker is lacking.
Conversely, studies have demonstrated that the fluorescence intensity of NPN responds to the oxidation-reduction state of components within the mitochondrial respiratory chain[1][2]. Changes in the cellular energy state, such as those induced by the addition of respiratory substrates or uncouplers of oxidative phosphorylation, lead to significant alterations in NPN fluorescence[2][3]. This indicates that NPN acts more as a general reporter of membrane energization and redox status rather than a direct sensor of lipid peroxidation events. Therefore, using this compound to specifically assess lipid peroxidation is not recommended due to its high potential for generating misleading results.
Comparison of Established Methods for Lipid Peroxidation Assessment
For researchers seeking reliable and specific methods to quantify lipid peroxidation, several well-validated alternatives to NPN are available. This guide focuses on two fluorescent probes, C11-BODIPY 581/591 and DPPP, and the widely used TBARS colorimetric assay.
Data Presentation: Quantitative Comparison of Lipid Peroxidation Probes
| Feature | This compound | C11-BODIPY 581/591 | Diphenyl-1-pyrenylphosphine (DPPP) | TBARS Assay |
| Principle of Detection | Changes in fluorescence intensity due to alterations in membrane polarity and redox state. | Ratiometric fluorescence shift upon oxidation of a polyunsaturated butadienyl moiety by radicals.[4][5] | Stoichiometric reaction with lipid hydroperoxides to form a fluorescent phosphine oxide.[6] | Colorimetric detection of malondialdehyde (MDA) and other thiobarbituric acid reactive substances.[4][5][7][8][9] |
| Specificity for Lipid Peroxidation | Low; fluorescence is highly sensitive to mitochondrial redox state and membrane potential.[1][2][3] | Moderate to High; reacts with a variety of radical species, not solely lipid-derived ones.[5] | High; reacts specifically with lipid hydroperoxides.[6] | Low to Moderate; TBA reacts with other aldehydes and biomolecules, leading to potential overestimation.[6][10] |
| Detection Method | Fluorometry | Fluorometry (ratiometric), Flow Cytometry, Fluorescence Microscopy | Fluorometry, HPLC with fluorescence detection | Spectrophotometry (colorimetric) |
| Advantages | Commercially available. | Ratiometric measurement minimizes artifacts from probe concentration and loading. Suitable for live-cell imaging. | High specificity for lipid hydroperoxides. Stable fluorescent product. | Simple, inexpensive, and widely used. |
| Disadvantages | Lacks specificity for lipid peroxidation. Prone to artifacts from changes in cellular energy metabolism. | Can be oxidized by non-lipid radicals. | Lower quantum yield compared to BODIPY dyes. | Low specificity, harsh reaction conditions (acid and heat) can generate artificial products. |
| Typical Excitation/Emission (nm) | ~340 / ~420 | Non-oxidized: 581/591; Oxidized: 488/510 | ~352 / ~380 | Absorbance at 532 nm |
Experimental Protocols
Protocol 1: C11-BODIPY 581/591 Staining for Lipid Peroxidation in Live Cells
This protocol is adapted for fluorescence microscopy or flow cytometry.
Materials:
-
C11-BODIPY 581/591 (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Live-cell imaging compatible plates or flow cytometry tubes
-
Inducing agent for lipid peroxidation (e.g., tert-butyl hydroperoxide, cumene hydroperoxide)
-
Antioxidant control (e.g., Trolox, Ferrostatin-1)
Procedure:
-
Cell Seeding: Seed cells in a suitable vessel and allow them to adhere and reach the desired confluency.
-
Probe Loading: Prepare a working solution of C11-BODIPY 581/591 in pre-warmed cell culture medium at a final concentration of 1-5 µM.
-
Remove the existing medium from the cells and add the C11-BODIPY 581/591 working solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.
-
Induction of Lipid Peroxidation: Add fresh, pre-warmed medium containing the desired concentration of the pro-oxidant or vehicle control. For antioxidant controls, pre-incubate with the antioxidant before adding the pro-oxidant.
-
Incubate for the desired period to induce lipid peroxidation.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for the non-oxidized (red fluorescence) and oxidized (green fluorescence) forms of the probe.
-
Flow Cytometry: Harvest the cells (e.g., by trypsinization), resuspend in PBS, and analyze immediately. Use appropriate channels to detect the red and green fluorescence.
-
-
Data Analysis: For ratiometric analysis, calculate the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
Protocol 2: Diphenyl-1-pyrenylphosphine (DPPP) Assay for Lipid Hydroperoxides
This protocol is suitable for cell suspensions or membrane preparations.
Materials:
-
Diphenyl-1-pyrenylphosphine (DPPP) (stock solution in ethanol or DMSO)
-
PBS or appropriate buffer
-
Cell suspension or isolated membranes
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare cell suspensions or membrane fractions at a known concentration in a suitable buffer.
-
Probe Incubation: Add DPPP to the sample to a final concentration of 10-50 µM.
-
Incubate the mixture at 37°C for 30-60 minutes in the dark to allow the probe to incorporate into the membranes.
-
Induction of Lipid Peroxidation (optional): If inducing lipid peroxidation, add the pro-oxidant at this stage and continue the incubation.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 352 nm and an emission wavelength of approximately 380 nm.
-
Data Analysis: An increase in fluorescence intensity corresponds to the formation of the fluorescent DPPP-oxide, indicating the presence of lipid hydroperoxides. The results can be quantified against a standard curve of a known lipid hydroperoxide.
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This is a classic colorimetric assay for malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in 50% acetic acid)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Sample (e.g., cell lysate, tissue homogenate)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer containing BHT.
-
Protein Precipitation: Add TCA solution to the sample to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant.
-
Reaction with TBA: Add the TBA solution to the supernatant in a 1:1 ratio.
-
Incubation: Heat the mixture at 95-100°C for 60 minutes. This allows the reaction between MDA and TBA to form a pink-colored adduct.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Prepare a standard curve using the MDA standard and calculate the concentration of TBARS in the samples.
Mandatory Visualizations
References
- 1. The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct phases of the fluorescence response of the lipophilic probe N-phenyl-1-naphthylamine in intact cells and membrane vesicles of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of N-phenyl-1-naphthylamine as a probe of membrane energy state in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 6. TBARS - Wikipedia [en.wikipedia.org]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
Lack of Publicly Available Data Prevents Direct Antioxidant Comparison for n-Phenylnaphthylamine Hydrochloride
A comprehensive search for quantitative antioxidant data for n-Phenylnaphthylamine hydrochloride and its parent compound, N-phenyl-1-naphthylamine, across various common antioxidant assays has yielded no specific experimental results. While N-phenyl-1-naphthylamine is known for its industrial application as an antioxidant in materials like rubber and lubricating oils, its biological antioxidant capacity, as measured by standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power), is not documented in the readily available scientific literature.
Consequently, a direct cross-validation and comparison of its antioxidant performance against other alternatives, supported by experimental data, cannot be provided at this time. This highlights a gap in the publicly accessible research on this particular compound's bio-antioxidant profile.
For researchers, scientists, and drug development professionals interested in evaluating the antioxidant potential of this compound, the following detailed experimental protocols for three standard antioxidant assays are provided as a guide for conducting such studies.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical form, DPPH-H, which is a pale yellow.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
-
Sample Preparation:
-
Dissolve this compound in the same solvent as the DPPH solution to create a series of concentrations to be tested.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the test sample or standard solution.
-
Add a fixed volume of the DPPH working solution to the sample.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH, which is typically around 517 nm, using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and in the presence of an antioxidant, it is decolorized.
Methodology:
-
Reagent Preparation:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
For the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
-
Sample Preparation:
-
Prepare various concentrations of this compound in a suitable solvent.
-
Prepare a positive control, such as Trolox or ascorbic acid.
-
-
Assay Procedure:
-
Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.
-
Mix thoroughly and incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Reagent Preparation:
-
The FRAP reagent is prepared fresh by mixing:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
These are typically mixed in a 10:1:1 (v/v/v) ratio.
-
-
Sample Preparation:
-
Prepare dilutions of this compound in an appropriate solvent.
-
A standard curve is prepared using known concentrations of a ferrous salt (e.g., FeSO₄·7H₂O) or Trolox.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard to a larger volume of the pre-warmed (37 °C) FRAP reagent.
-
Incubate the mixture at 37 °C for a defined period (e.g., 4-30 minutes).
-
-
Measurement:
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
-
Calculation:
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is often expressed as micromoles of Fe²⁺ equivalents or Trolox equivalents per unit of the sample.
-
Visualizing the Cross-Validation Workflow
To aid researchers in designing their experiments, the following diagram illustrates a logical workflow for the cross-validation of antioxidant data obtained from different assays.
Caption: Workflow for cross-validating antioxidant data.
evaluating the pro-oxidant potential of n-Phenylnaphthylamine hydrochloride under certain conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the pro-oxidant potential of N-Phenylnaphthylamine hydrochloride and its alternatives. While direct quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely pro-oxidant characteristics based on the known behavior of the broader class of aromatic amines. The guide details experimental protocols for assessing pro-oxidant activity and explores the signaling pathways involved in cellular responses to oxidative stress induced by such compounds.
Pro-oxidant Potential: A Comparative Analysis
Aromatic amines, including this compound, are known to exhibit a dual role as both antioxidants and pro-oxidants. Their pro-oxidant activity often stems from their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) and can lead to cellular damage if not adequately counteracted by endogenous antioxidant systems. This pro-oxidant effect is influenced by factors such as the concentration of the compound, the presence of metal ions, and the specific cellular environment.
Table 1: Comparative Pro-oxidant Potential of Selected Compounds
| Compound Class | Compound Example | Assay | Endpoint Measured | Result |
| Aromatic Amine | Diphenylamine | Biodiesel Oxidation Stability | Induction Period | Effective in improving oxidation stability, comparable to TBHQ[1] |
| Aromatic Amine | N-Phenyl-1-naphthylamine | Air Sampling Stability | Degradation | Readily lost through oxidation during air sampling[2] |
| Phenolic | Pyrogallol | Biodiesel Oxidation Stability | Induction Period | Better oxidation stability compared to Diphenylamine and TBHQ[1] |
| Synthetic Phenolic | Tert-butylhydroxyquinone (TBHQ) | Biodiesel Oxidation Stability | Induction Period | Effective in improving oxidation stability[1] |
Experimental Protocols for Assessing Pro-oxidant Activity
To evaluate the pro-oxidant potential of a compound like this compound, a series of well-established in vitro assays can be employed. These assays quantify the generation of reactive oxygen species and the subsequent damage to cellular macromolecules.
Measurement of Reactive Oxygen Species (ROS) Generation
This assay directly measures the intracellular production of ROS using a fluorescent probe.
-
Principle: Cell-permeable dyes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are deacetylated by cellular esterases to a non-fluorescent form (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS produced.
-
Protocol:
-
Culture cells (e.g., human keratinocytes, hepatocytes) to an appropriate confluence in a 96-well plate.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Load the cells with DCFH-DA solution (typically 5-10 µM) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
Expose the cells to various concentrations of this compound or a positive control (e.g., H₂O₂).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader at different time points.
-
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay quantifies the extent of lipid damage caused by oxidative stress.
-
Principle: Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.
-
Protocol:
-
Treat cultured cells or tissue homogenates with this compound.
-
Lyse the cells or homogenize the tissue and collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Incubate the mixture at 90-100°C for 60 minutes.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Oxidative DNA Damage Assay
This assay assesses the extent of DNA damage induced by the test compound.
-
Principle: The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates further towards the anode, forming a "comet tail," while undamaged DNA remains in the "comet head."
-
Protocol:
-
Expose cells to this compound for a defined period.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells using a high-salt and detergent solution to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA fragments.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
-
Signaling Pathways in Pro-oxidant Induced Cellular Response
The pro-oxidant activity of compounds like this compound can trigger specific cellular signaling pathways as a response to oxidative stress. Understanding these pathways is crucial for elucidating the mechanism of action and the potential toxicological implications.
Pro-oxidant Mechanism of Aromatic Amines
Aromatic amines can induce oxidative stress through a mechanism involving metabolic activation and redox cycling. This process generates reactive intermediates and ROS, leading to cellular damage.
Caption: Pro-oxidant mechanism of aromatic amines.
Experimental Workflow for Evaluating Pro-oxidant Potential
A structured workflow is essential for the systematic evaluation of a compound's pro-oxidant potential. This involves a series of in vitro assays progressing from general toxicity to specific mechanisms of oxidative damage.
Caption: Experimental workflow for pro-oxidant evaluation.
References
Navigating the Analytical Maze: A Comparative Guide to Stability-Indicating HPLC Methods for N-Phenylnaphthylamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the stability and purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-phenylnaphthylamine hydrochloride, offering insights into its performance against alternative analytical techniques and detailing the requisite experimental protocols for robust validation.
N-phenylnaphthylamine and its salts are industrial chemicals that have also been investigated for various applications. A stability-indicating analytical method is crucial for determining the intrinsic stability of the molecule and for monitoring its purity and degradation products in pharmaceutical formulations and raw materials. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical tool for this purpose due to its ability to separate, identify, and quantify the main compound and its potential degradants.[1]
The Benchmark: A Validated Stability-Indicating HPLC Method
A robust stability-indicating HPLC method must be able to resolve the parent peak from any degradation products that may form under various stress conditions.[2] The validation of such a method is performed according to the International Council for Harmonisation (ICH) guidelines, encompassing parameters such as specificity, linearity, accuracy, precision, and robustness.[3]
Experimental Protocol: HPLC Method Validation
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[4]
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV detector set at a wavelength determined by the maximum absorbance of this compound (e.g., around 250 nm or 340 nm).[5][6]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[7] These studies involve subjecting the this compound to various stress conditions to induce degradation.[8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[1]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the main analyte peak.
Comparative Analysis of Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the analysis of N-phenylnaphthylamine and its derivatives. A comparison highlights the strengths and weaknesses of each approach.
| Parameter | Stability-Indicating HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) [9][10] | UV-Visible Spectrophotometry [6] |
| Specificity | High (separates parent drug from degradants) | High (provides mass spectral data for identification) | Low (potential for interference from degradants with similar chromophores) |
| Sensitivity | High (typically in the µg/mL to ng/mL range) | Very High (can reach pg/mL levels) | Moderate (generally in the µg/mL range) |
| Quantification | Excellent (highly linear and reproducible) | Good (requires internal standards for best accuracy) | Good for pure samples, but less reliable in the presence of impurities |
| Applicability | Broad (for purity, stability, and formulation analysis) | Suitable for volatile and thermally stable compounds | Primarily for quantification of the pure substance |
| Sample Prep | Moderate (dissolution, filtration) | Can be more complex (derivatization may be needed) | Simple (dissolution) |
Validation Data Summary
The following tables summarize the typical validation parameters for a stability-indicating HPLC method for this compound.
Table 1: System Suitability and Specificity
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| Resolution (between parent and closest degradant peak) | ≥ 1.5 | > 2.0 |
| Peak Purity | Peak should be spectrally pure | Pass |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Typical Result |
| Concentration Range | e.g., 10 - 150 µg/mL | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Close to zero | Minimal |
Table 3: Accuracy and Precision
| Parameter | Acceptance Criteria | Typical Result |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) - Repeatability | ≤ 2.0% | < 1.0% |
| Precision (RSD%) - Intermediate Precision | ≤ 2.0% | < 1.5% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Typical Result |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.15 µg/mL |
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow for method validation and the logical framework of a stability-indicating assay.
Caption: Experimental workflow for the validation of a stability-indicating HPLC method.
Caption: Logical relationship of a stability-indicating assay.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. questjournals.org [questjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of n-Phenylnaphthylamine Hydrochloride: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of n-Phenylnaphthylamine hydrochloride, a compound requiring careful handling due to its potential health and environmental hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
Hazard and Safety Information
This compound is a hazardous substance that is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Prolonged or repeated exposure may cause damage to organs.[2][3] It is crucial to handle this chemical with appropriate care, utilizing personal protective equipment and adhering to the safety protocols outlined below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[2][3] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] |
This data is based on the GHS classification for N-Phenyl-1-naphthylamine.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure:
-
Eye/Face Protection: Wear safety goggles or a face shield.[2][3][4][5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and protective clothing are mandatory to prevent skin contact.[1][3][5] This compound may be absorbed through the skin.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2] If dust or aerosols may be generated, a particulate filter respirator is required.[3][5]
Experimental Protocol: Disposal of this compound
This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.
Objective: To safely manage and dispose of this compound waste in compliance with safety regulations and to prevent environmental contamination.
Materials:
-
Designated hazardous waste container (compatible material, e.g., plastic or poly-lined multi-ply paper bag)[1]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Spill kit (absorbent material, sealed bags for cleanup debris)
-
pH paper (if neutralization is required for secondary waste)
Methodology:
Step 1: Waste Segregation and Collection 1.1. Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it. 1.2. Do not mix this waste with incompatible materials such as strong oxidizing agents (e.g., perchlorates, nitrates) or strong acids.[6][7] 1.3. Collect all solid waste, including residual powder, contaminated weighing paper, and disposable labware, directly into the designated waste container. 1.4. For solutions containing this compound, use a designated liquid hazardous waste container. Do not dispose of this chemical down the drain.[7][8]
Step 2: Container Management 2.1. Keep the hazardous waste container securely closed at all times, except when adding waste.[6] 2.2. Affix a completed hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound". 2.3. Store the waste container in a cool, well-ventilated, designated satellite accumulation area away from ignition sources.[6]
Step 3: Decontamination of Reusable Glassware 3.1. Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). 3.2. Collect the first two rinses as hazardous waste in the designated liquid waste container. The third rinse may be managed as non-hazardous waste, pending institutional guidelines. 3.3. After rinsing, wash glassware with soap and water.
Step 4: Disposal of Empty Product Containers 4.1. Thoroughly empty the original product container, ensuring only minimal residue remains. 4.2. Rinse the empty container three times with a suitable solvent. Collect all rinsate as hazardous waste.[9][10] 4.3. Deface or remove the original product label to prevent misuse.[9][10] 4.4. Dispose of the rinsed, dried container in the appropriate recycling or trash receptacle as per institutional policy.
Step 5: Final Disposal 5.1. Arrange for the collection of the full hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. 5.2. The ultimate disposal method must be in accordance with local, regional, and national regulations, typically involving an approved waste disposal plant or industrial combustion facility.[2][4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Secure: Clear the area of all personnel and restrict access.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: As the powdered form can create an explosive mixture with air, remove all potential ignition sources (e.g., open flames, sparks).[1][6]
-
Wear PPE: Don appropriate PPE before attempting cleanup.
-
Contain and Clean:
-
Decontaminate: Wash the spill area thoroughly with soap and water after the material has been collected.[6]
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemscience.com [chemscience.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 1113 - N-PHENYL-1-NAPHTHYLAMINE [chemicalsafety.ilo.org]
- 6. nj.gov [nj.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. nswai.org [nswai.org]
- 10. forensicresources.org [forensicresources.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
